Product packaging for 1-(1-chlorocyclopentyl)ethan-1-one(Cat. No.:CAS No. 17214-79-8)

1-(1-chlorocyclopentyl)ethan-1-one

Cat. No.: B6235425
CAS No.: 17214-79-8
M. Wt: 146.61 g/mol
InChI Key: WBAMJSOUOANFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1-Chlorocyclopentyl)ethan-1-one is an organic compound with the molecular formula C7H11ClO . It is characterized by the SMILES notation CC(=O)C1(CCCC1)Cl and the InChI key WBAMJSOUOANFPB-UHFFFAOYSA-N . This compound belongs to a class of ketones that can serve as valuable synthetic intermediates or building blocks in organic chemistry research, particularly in the development of more complex molecules through reactions at its carbonyl and chloro-functional groups . As a chlorinated ketone, it may undergo various nucleophilic substitution or condensation reactions, making it a candidate for methodological studies in synthetic chemistry. Specific applications and a detailed mechanism of action for this exact compound are not well-documented in the publicly available literature. Researchers are advised to handle all chemicals with appropriate safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

17214-79-8

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-(1-chlorocyclopentyl)ethanone

InChI

InChI=1S/C7H11ClO/c1-6(9)7(8)4-2-3-5-7/h2-5H2,1H3

InChI Key

WBAMJSOUOANFPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC1)Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

1-(1-chlorocyclopentyl)ethan-1-one structural analysis and confirmation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Analysis and Confirmation of 1-(1-chlorocyclopentyl)ethan-1-one

Introduction

This compound is a halogenated ketone with the molecular formula C₇H₁₁ClO. Its structural confirmation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the predicted spectroscopic characteristics of the molecule and provides detailed hypothetical experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development who are familiar with organic chemical analysis.

Predicted Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇H₁₁ClO
Molecular Weight 146.61 g/mol
IUPAC Name This compound
CAS Number Not available

Synthesis and Characterization

A plausible synthetic route to this compound involves the chlorination of the precursor, acetylcyclopentane. This approach is analogous to the synthesis of similar α-chloro ketones.

Proposed Synthesis: Chlorination of Acetylcyclopentane

The synthesis can be achieved by reacting acetylcyclopentane with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction introduces a chlorine atom at the α-position of the ketone.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Acetylcyclopentane

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetylcyclopentane in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add one equivalent of sulfuryl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Structural Elucidation: A Predictive Analysis

The structural confirmation of the synthesized product would involve the following spectroscopic analyses. The predicted data is based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and carbon-chlorine bonds.

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C=O (Ketone)1710 - 1730Strong, sharp absorption
C-Cl650 - 800Moderate to weak absorption
C-H (sp³)2850 - 3000Strong, multiple absorptions
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

4.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show signals corresponding to the methyl protons and the cyclopentyl protons. The protons on the cyclopentyl ring are diastereotopic and are expected to show complex splitting patterns.

Table 2: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃2.2 - 2.4Singlet (s)3H
Cyclopentyl CH₂1.6 - 2.1Multiplet (m)8H

4.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be crucial for identifying the quaternary carbon attached to the chlorine and the carbonyl carbon.

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O205 - 215
C-Cl70 - 80
CH₃25 - 35
Cyclopentyl CH₂20 - 40
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. A key feature will be the isotopic pattern of the molecular ion due to the presence of the chlorine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺146Molecular ion with ³⁵Cl
[M+2]⁺148Molecular ion with ³⁷Cl (approx. 32% of M⁺)
[M-CH₃]⁺131/133Loss of a methyl group
[M-Cl]⁺111Loss of a chlorine atom
[CH₃CO]⁺43Acetyl cation

Experimental Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.

Structural_Analysis_Workflow Start Start: Acetylcyclopentane Synthesis Synthesis: Chlorination with SO₂Cl₂ Start->Synthesis Workup Aqueous Workup and Extraction Synthesis->Workup Purification Purification: Column Chromatography Workup->Purification PureCompound Pure this compound Purification->PureCompound Analysis Spectroscopic Analysis PureCompound->Analysis IR IR Spectroscopy Analysis->IR NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS Data Data Interpretation and Structural Confirmation IR->Data NMR->Data MS->Data End End: Confirmed Structure Data->End

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The structural analysis and confirmation of this compound can be effectively achieved through a combination of synthesis and modern spectroscopic techniques. While direct experimental data is currently lacking, the predictive analysis based on analogous compounds provides a solid framework for its characterization. The proposed synthetic route is feasible, and the expected spectroscopic data from IR, NMR, and MS would provide unambiguous confirmation of the target structure. Experimental verification of these predictions is essential for a definitive structural assignment.

A Technical Guide to the Spectroscopic Data of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(1-chlorocyclopentyl)ethan-1-one. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages data from analogous compounds and established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and computational models.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.30s3H-CH₃
~2.10 - 2.25m2H-CH₂- (α to C-Cl)
~1.80 - 1.95m4H-CH₂- (β to C-Cl)
~1.65 - 1.75m2H-CH₂- (γ to C-Cl)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~208C=O
~80C-Cl
~40-CH₂- (α to C-Cl)
~30-CH₃
~24-CH₂- (β to C-Cl)
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960 - 2870StrongC-H stretch (alkane)
~1715StrongC=O stretch (ketone)
~1450MediumCH₂ bend
~1360MediumCH₃ bend
~750StrongC-Cl stretch
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative AbundanceProposed Fragment
146/148Low[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
111Medium[M - Cl]⁺
103Medium[M - CH₃CO]⁺
85High[C₅H₈Cl]⁺
69High[C₅H₉]⁺
43Very High[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top to create a thin liquid film.

    • Mount the "sandwich" in the spectrometer's sample holder.

  • Data Acquisition :

    • Record a background spectrum of the empty spectrometer.

    • Place the sample in the instrument.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction :

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization and Analysis :

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

    • The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

    • The detector records the mass-to-charge ratio (m/z) and relative abundance of the ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Prepare for GC/Direct Inlet Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structure Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

CAS number and chemical identifiers for 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical identifiers for 1-(1-chlorocyclopentyl)ethan-1-one. The information presented herein is based on publicly accessible chemical databases.

Core Chemical Information

This compound is an organic compound characterized by a cyclopentyl ring substituted with both a chlorine atom and an acetyl group at the same carbon position. As of the latest available data, this compound is not widely documented in scientific literature or major chemical registration databases.

Chemical Identifiers

A thorough search of chemical databases reveals several key identifiers for this compound, which are summarized in the table below. Notably, a specific CAS Registry Number has not been assigned to this compound, which may indicate its novelty or limited commercial availability.

IdentifierValueSource
Molecular Formula C7H11ClOPubChemLite[1]
IUPAC Name 1-(1-chlorocyclopentyl)ethanonePubChemLite[1]
SMILES CC(=O)C1(CCCC1)ClPubChemLite[1]
InChI InChI=1S/C7H11ClO/c1-6(9)7(8)4-2-3-5-7/h2-5H2,1H3PubChemLite[1]
InChIKey WBAMJSOUOANFPB-UHFFFAOYSA-NPubChemLite[1]
CAS Number Not AvailableN/A

It is important to distinguish this compound from the structurally similar but distinct compound, 1-(1-chlorocyclopropyl)ethanone, which has the assigned CAS Number 63141-09-3.[2][3]

Experimental Data

Experimental Protocols

An extensive review of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. Research on related compounds, such as the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone, a key intermediate for the fungicide prothioconazole, has been documented.[4] However, direct methodologies for the cyclopentyl analogue are not publicly available.

Signaling Pathways and Biological Activity

There is currently no available information in the public domain regarding the involvement of this compound in any signaling pathways or its biological activity. Further research would be required to determine its pharmacological or toxicological profile.

Visualizations

Due to the absence of published experimental workflows, signaling pathway data, or established logical relationships for this compound, no diagrams can be generated at this time. The creation of such visualizations is contingent on the future availability of relevant research data.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(1-chlorocyclopentyl)ethan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-chlorocyclopentyl)ethan-1-one is a halogenated ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility and stability in various organic solvents is crucial for its effective handling, storage, and utilization in synthetic processes. This technical guide aims to provide a comprehensive overview of the predicted solubility and stability profile of this compound, along with detailed experimental protocols for empirical determination.

Predicted Physicochemical Properties

Based on its molecular structure, which features a polar carbonyl group and a chlorine atom, as well as a nonpolar cyclopentyl ring, the following properties can be inferred.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₁ClO-
Molecular Weight 146.61 g/mol -
Appearance Colorless to pale yellow liquidBased on similar ketones and chlorinated hydrocarbons[1].
Boiling Point Estimated to be in the range of 180-200 °CExtrapolated from similar ketones and the effect of chlorination.
LogP (o/w) Estimated to be in the range of 2.0-2.5The cyclopentyl and chloro groups increase lipophilicity.
Water Solubility LowThe nonpolar cyclopentyl ring limits solubility in polar solvents like water. Chlorocyclopentane has a water solubility of 760 mg/L[2]. Cyclopentyl methyl ketone is described as miscible with water, which may be due to the ketone's ability to hydrogen bond, however, the chloro-substitution on the adjacent carbon in the target molecule likely reduces this miscibility[3].
Solubility in Organic Solvents HighExpected to be readily soluble in a wide range of common organic solvents.

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" governs the solubility of organic compounds. This compound, possessing both polar and non-polar characteristics, is expected to exhibit good solubility in a variety of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe carbonyl group can form hydrogen bonds with the solvent.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighDipole-dipole interactions between the solvent and the carbonyl and C-Cl bonds.
Nonpolar Hexane, Toluene, Diethyl ether, DichloromethaneHighThe nonpolar cyclopentyl group will interact favorably with nonpolar solvents via van der Waals forces. Chlorocyclopentane is soluble in organic solvents[1]. Cyclopentyl methyl ketone is also soluble in organic solvents[4].

Stability Profile

The stability of this compound is primarily influenced by the presence of the α-chloro ketone functional group, which is known for its reactivity.

Chemical Stability
  • Susceptibility to Nucleophiles: The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, potentially leading to substitution of the chlorine atom. This reactivity is a common feature of α-haloketones[5].

  • Base-Mediated Degradation: In the presence of bases, elimination of HCl to form an α,β-unsaturated ketone is a likely degradation pathway.

  • Hydrolysis: While expected to be slow in neutral water, hydrolysis to the corresponding α-hydroxy ketone may occur, and the rate would be significantly increased under acidic or basic conditions.

  • Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under reducing conditions[6].

Photostability

Photostability data for this specific compound is unavailable. However, ketones can undergo photochemical reactions, and the presence of the chlorine atom might influence these pathways. It is recommended to store the compound protected from light until empirical data is available.

Thermal Stability

The compound is expected to be reasonably stable at ambient temperatures. However, at elevated temperatures, degradation may be accelerated, potentially through elimination or rearrangement reactions.

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Determination of Solubility

A standard method for determining the solubility of a compound in a given solvent is the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, acetone, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached.

  • Add a known volume of the selected solvent to each vial.

  • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature C->D E Allow to settle D->E F Centrifuge E->F G Withdraw supernatant F->G H Dilute sample G->H I Analyze by HPLC/GC H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

Stability Testing

Stability testing should be conducted under various conditions to assess the degradation of the compound over time.

Objective: To evaluate the stability of this compound in different organic solvents under specified storage conditions (e.g., temperature, light).

Materials:

  • This compound

  • Selected organic solvents

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC or GC system with a stability-indicating method

  • Volumetric flasks and pipettes

Procedure:

  • Prepare solutions of this compound in the selected organic solvents at a known concentration.

  • Dispense the solutions into amber and clear glass vials to assess photostability.

  • Place the vials in stability chambers under various conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • For photostability, expose the clear vials to a light source as per ICH Q1B guidelines, while keeping the amber vials as dark controls.

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from each condition.

  • Analyze the samples using a validated stability-indicating HPLC or GC method to determine the concentration of the parent compound and the presence of any degradation products.

  • Calculate the percentage of the remaining parent compound and identify and quantify any major degradants.

G cluster_storage Storage Conditions cluster_analysis Time-Point Analysis A Prepare solutions in selected solvents B 25°C/60% RH (Amber & Clear Vials) A->B C 40°C/75% RH (Amber & Clear Vials) A->C D Photostability Chamber (Clear Vials) A->D E Withdraw samples at T=0, 1, 3, 6 months B->E C->E D->E F Analyze by stability-indicating HPLC/GC E->F G Quantify parent compound and degradants F->G H Assess degradation profile and establish stability G->H

Caption: Workflow for stability testing of the compound.

Potential Degradation Pathways

Based on the reactivity of α-chloro ketones, the following degradation pathways are plausible.

G cluster_pathways Degradation Pathways A This compound B Nucleophilic Substitution (+ Nu-) A->B C Elimination (+ Base) A->C D Hydrolysis (+ H2O) A->D E 1-(1-substituted-cyclopentyl)ethan-1-one B->E Forms substituted product F 1-(cyclopent-1-en-1-yl)ethan-1-one C->F Forms unsaturated ketone G 1-(1-hydroxycyclopentyl)ethan-1-one D->G Forms hydroxy ketone

Caption: Plausible degradation pathways for the compound.

Conclusion

While specific experimental data for this compound is lacking, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure and the known behavior of analogous compounds. It is predicted to be highly soluble in a wide range of organic solvents and exhibit limited stability, particularly in the presence of nucleophiles and bases. The provided experimental protocols offer a robust framework for researchers to empirically determine the precise solubility and stability characteristics of this compound, which is essential for its successful application in research and development.

References

An In-depth Technical Guide to the Thermochemical Properties of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of the compound 1-(1-chlorocyclopentyl)ethan-1-one. A comprehensive review of available literature and databases indicates a notable absence of experimentally determined or computationally calculated thermochemical data for this specific molecule. Consequently, this document serves as a detailed roadmap for researchers aiming to characterize its thermochemical profile. It outlines the established experimental protocols and advanced computational methodologies that can be employed to determine key parameters such as enthalpy of formation, heat capacity, and entropy. To provide a comparative context, thermochemical data for structurally analogous compounds, including halogenated alkanes and cyclic ketones, are presented. This guide is intended to be a foundational resource for scientists and professionals in drug development and related fields, enabling a systematic approach to the thermochemical evaluation of this and similar compounds.

Introduction

This compound is a halogenated cyclic ketone. The thermochemical properties of such molecules are of significant interest in various fields, including reaction kinetics, process safety, and computational chemistry. Understanding properties like the enthalpy of formation is crucial for predicting reaction energies and assessing the stability of the compound.

As of the date of this publication, specific experimental thermochemical data for this compound are not available in the public domain. This guide, therefore, focuses on the methodologies that would be employed for their determination.

Thermochemical Properties: A Methodological Overview

The determination of thermochemical properties can be approached through two primary avenues: experimental measurement and computational calculation.

Experimental Determination

Experimental techniques provide direct measurement of thermochemical data. For a compound like this compound, the following protocols are standard.

The standard enthalpy of formation is a cornerstone thermochemical property. For organic compounds, it is typically determined indirectly through the enthalpy of combustion.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of the purified liquid this compound is placed in a sample holder (e.g., a silica crucible) within a high-pressure vessel known as a combustion bomb.

  • Bomb Pressurization: The bomb is filled with a high pressure of pure oxygen (typically around 30 atm). A small, known amount of water is often added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Ignition and Combustion: The sample is ignited electrically. The complete combustion of the compound results in the formation of CO2(g), H2O(l), and HCl(aq).

  • Calorimetry: The combustion bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during the combustion reaction (ΔcH°).

  • Corrections and Calculation: Corrections, such as the Washburn correction, are applied to account for the energy changes under standard conditions.[1] The standard enthalpy of combustion is then used in a Hess's Law cycle with the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl) to calculate the standard enthalpy of formation of the compound.

Heat capacity measures the amount of heat required to raise the temperature of a substance by a given amount.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Pans: A small, accurately weighed sample of the compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Temperature Program: Both pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This difference is directly proportional to the heat capacity of the sample.

  • Data Analysis: The heat capacity as a function of temperature can be determined from the resulting thermogram.[2]

Computational Determination

In the absence of experimental data, computational chemistry offers powerful tools for predicting thermochemical properties.

High-level quantum chemical methods can provide accurate estimates of gas-phase enthalpies of formation.

Computational Protocol: Isodesmic Reactions

  • Method Selection: High-accuracy composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are often employed for their reliability in thermochemical predictions.[3]

  • Geometry Optimization and Frequency Calculation: The 3D structure of this compound and all other molecules in the chosen isodesmic reaction are optimized, followed by a frequency calculation to confirm they are at a potential energy minimum and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Isodesmic Reaction Design: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations. For this compound, a possible isodesmic reaction is:

    • This compound + propane → 1-chloro-1-methylcyclopentane + acetone

  • Energy Calculation and Enthalpy of Reaction: The electronic energies of all species are calculated at a high level of theory. The enthalpy of the isodesmic reaction is then calculated.

  • Enthalpy of Formation Calculation: By rearranging the equation, the enthalpy of formation of the target compound can be determined using the calculated enthalpy of reaction and the known experimental enthalpies of formation for the other species in the reaction.

Data for Structurally Analogous Compounds

To provide a frame of reference, the following table summarizes available thermochemical data for compounds that share structural similarities with this compound.

Compound NameFormulaPropertyValueUnitsSource
1-Chloro-1-methylcyclopentaneC6H11ClΔrH° (Hydrochlorination)-54.1 ± 1.6kJ/molNIST WebBook[4]
AcetoneC3H6OΔfH° (liquid)-248.1 ± 0.3kJ/molNIST WebBook[5]
AcetoneC3H6OCp (liquid, 298.15 K)125.45J/mol·KNIST WebBook[5]
ButanoneC4H8OCp (liquid, 298.15 K)157.91J/mol·KDomalski et al. (1990)[6]

Note: The value for 1-chloro-1-methylcyclopentane is the enthalpy of reaction for its formation via hydrochlorination, not its standard enthalpy of formation.

Workflow and Visualization

The logical flow for determining the thermochemical properties of a novel compound like this compound can be visualized as a decision-making process, starting with a literature search and branching into experimental or computational pathways.

Thermochemical_Workflow Workflow for Thermochemical Property Determination A Literature & Database Search for this compound B Data Found? A->B C Compile and Report Data B->C Yes D Initiate De Novo Determination B->D No E Experimental Pathway D->E F Computational Pathway D->F G Combustion Calorimetry (ΔfH°) E->G H Differential Scanning Calorimetry (Cp) E->H I High-Level Ab Initio Calculations (G3, CBS-QB3, etc.) F->I K Data Analysis & Validation G->K H->K J Isodesmic Reaction Scheme I->J J->K L Final Technical Report K->L

Caption: Logical workflow for the determination of thermochemical properties.

Conclusion

While specific thermochemical data for this compound are currently unavailable, this guide provides a comprehensive framework for their determination. Both experimental methods, such as combustion calorimetry and differential scanning calorimetry, and computational approaches, particularly those employing isodesmic reaction schemes with high-level ab initio methods, are well-suited for this purpose. The data from analogous compounds serve as a useful, albeit preliminary, point of comparison. It is recommended that a combination of computational and experimental methods be employed to ensure the accuracy and reliability of the determined thermochemical properties for this compound.

References

An In-depth Technical Guide to the Potential Reaction Mechanisms of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-chlorocyclopentyl)ethan-1-one is a tertiary α-chloro ketone with a unique structural framework that predisposes it to a variety of chemical transformations. Understanding its potential reaction mechanisms is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the plausible reaction pathways for this compound, including the Favorskii rearrangement, nucleophilic substitution (SN1 and SN2), and elimination (E1 and E2) reactions. This document synthesizes theoretical principles with data from analogous systems to predict the reactivity of this compound under various conditions. Detailed experimental protocols, derived from related literature, are provided as a practical starting point for laboratory investigation.

Introduction

α-Halo ketones are versatile intermediates in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[1] The reactivity of these compounds is significantly influenced by the substitution pattern at the α-carbon. In the case of this compound, the α-carbon is tertiary, which has profound implications for the competition between substitution, elimination, and rearrangement pathways. This guide will explore the mechanistic intricacies of these potential reactions.

Potential Reaction Mechanisms

The primary reaction pathways anticipated for this compound in the presence of a base or nucleophile are the Favorskii rearrangement, nucleophilic substitution, and elimination. The prevailing mechanism is highly dependent on the reaction conditions, including the nature of the base/nucleophile, the solvent, and the temperature.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with enolizable protons, which proceeds in the presence of a base to yield carboxylic acid derivatives.[2][3] For cyclic α-halo ketones, this rearrangement typically results in a ring contraction.[3][4]

Mechanism: The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[2][5] In the case of this compound, which has enolizable protons on the acetyl group, the reaction with a base (e.g., hydroxide or alkoxide) would proceed as follows:

  • Enolate Formation: A base abstracts an acidic α-proton from the methyl group to form an enolate.

  • Intramolecular Nucleophilic Substitution: The enolate attacks the carbon bearing the chlorine atom in an intramolecular SN2 fashion, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: The nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropanone ring to form a more stable carbanion.

  • Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid or ester product with a contracted ring system (a cyclobutane derivative).

Favorskii_Rearrangement reactant This compound enolate Enolate reactant->enolate Base (e.g., OH⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral Nucleophile (e.g., OH⁻) carbanion Carbanion tetrahedral->carbanion Ring Opening product 1-Methylcyclobutane-1-carboxylic Acid Derivative carbanion->product Protonation SN1_Pathway reactant This compound carbocation Tertiary Carbocation reactant->carbocation Slow, Rate-determining product Substitution Product carbocation->product Fast, Nucleophile attack Elimination_Pathways reactant This compound e2_product Alkene Product reactant->e2_product Strong, Bulky Base (E2) carbocation Tertiary Carbocation reactant->carbocation Slow (E1) e1_product Alkene Product carbocation->e1_product Weak Base (E1)

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct safety, toxicological, and experimental data for 1-(1-chlorocyclopentyl)ethan-1-one is limited in publicly available literature. The following guide is a comprehensive overview based on data from structurally similar compounds, including halogenated ketones and alkyl cyclic ketones. Researchers and drug development professionals should treat this information as a preliminary guide and conduct their own risk assessments based on empirical data.

This technical guide provides a detailed overview of the known safety precautions, handling procedures, and storage requirements for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

PropertyValue (for 1-(1-chlorocyclopropyl)ethanone)
Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol [1]
Appearance Liquid[1]
Boiling Point Not available
Density Not available
Solubility Not available

Hazard Identification and Toxicology Summary

As a halogenated ketone, this compound is expected to exhibit certain toxicological properties. While specific data is unavailable, information from related compounds suggests the following potential hazards.

GHS Hazard Statements for the structurally similar 1-(1-chlorocyclopropyl)ethanone:

  • H226: Flammable liquid and vapor.[1]

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H412: Harmful to aquatic life with long lasting effects.[1]

General Toxicological Profile of Alkyl Cyclic Ketones:

Studies on various alkyl cyclic ketones have shown low acute toxicity. However, repeated exposure, particularly at high doses, may lead to adverse effects on biochemical and hematological parameters, as well as increased liver and kidney weights. These effects are often considered adaptive. Developmental effects have been observed only in the presence of maternal toxicity. Genotoxicity is generally not observed in bacterial and mammalian cell systems.[2][3]

Dermatological Effects:

Alkyl cyclic ketones are generally considered non-irritating to human skin, with few reactions reported.[2][3] Mild to moderate eye irritation has been observed in animal studies, with recovery usually being complete.[2][3] Human sensitization studies indicate a low potential for skin sensitization.[2][3]

Safety and Handling

Given the potential hazards, strict safety protocols should be followed when handling this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

3.2. General Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[4]

  • Handle the substance in a well-ventilated area or under a chemical fume hood.[5]

  • Keep away from heat, sparks, and open flames.[4]

  • Use non-sparking tools.[6]

  • Wash hands thoroughly after handling.[4]

3.3. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the compound and to prevent environmental contamination.

4.1. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Keep away from heat, sparks, and open flames.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4]

  • For long-term storage, refrigeration is recommended.[4]

4.2. Disposal

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

  • Do not allow the chemical to enter drains or sewer systems.[7]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, a plausible route is the α-chlorination of 1-cyclopentylethanone. The following is a generalized experimental protocol based on known methods for the α-halogenation of ketones.[4][8]

Objective: To synthesize this compound via acid-catalyzed α-chlorination of 1-cyclopentylethanone.

Materials:

  • 1-Cyclopentylethanone

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopentylethanone in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Slowly add N-chlorosuccinimide (1.1 equivalents) to the reaction mixture in portions.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment (PPE) RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Dispensing Carefully Dispense Compound Ventilation->Dispensing Reaction Perform Experimental Procedure Dispensing->Reaction Monitoring Monitor for Spills or Exposure Reaction->Monitoring Spill Spill Occurs Reaction->Spill Exposure Personnel Exposure Reaction->Exposure Decontamination Decontaminate Work Area Monitoring->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Storage Store Compound Securely WasteDisposal->Storage Evacuate Evacuate Area if Necessary Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify Safety Officer FirstAid->Notify Evacuate->Notify

Caption: A logical workflow for the safe handling of this compound.

Proposed Synthetic Workflow for this compound

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product StartMat 1-Cyclopentylethanone ReactionStep α-Chlorination StartMat->ReactionStep Reagent N-Chlorosuccinimide (NCS) Reagent->ReactionStep Catalyst p-Toluenesulfonic acid Catalyst->ReactionStep Solvent Dichloromethane Solvent->ReactionStep Quench Quench with NaHCO3 ReactionStep->Quench Extract Extraction Quench->Extract Dry Drying over MgSO4 Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct This compound Purify->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Note on Signaling Pathways: As this compound is a chemical intermediate and not a well-characterized bioactive molecule, there is no information available regarding its interaction with biological signaling pathways. Therefore, a diagram for signaling pathways cannot be provided.

References

Methodological & Application

Synthetic Routes for the Preparation of 1-(1-chlorocyclopentyl)ethan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(1-chlorocyclopentyl)ethan-1-one, a valuable ketone intermediate in organic synthesis. The synthetic strategy involves a two-step sequence commencing with the preparation of 1-cyclopentylethanone, followed by its selective α-chlorination at the tertiary carbon of the cyclopentyl ring. This protocol offers a practical approach for obtaining the target compound, with considerations for reaction conditions, reagent selection, and product purification.

Introduction

This compound is a halogenated ketone that holds potential as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a chlorine atom on the cyclopentyl ring introduces a reactive handle for further functionalization, making it an attractive intermediate for medicinal chemistry and drug discovery programs. This document outlines a reliable and reproducible synthetic route to this target molecule.

Synthetic Strategy

The most viable synthetic pathway to this compound involves a two-step process:

  • Synthesis of 1-Cyclopentylethanone: This precursor ketone is synthesized via the Grignard reaction between cyclopentylmagnesium bromide and acetyl chloride.

  • α-Chlorination of 1-Cyclopentylethanone: The subsequent selective chlorination of 1-cyclopentylethanone at the tertiary α-carbon of the cyclopentyl ring yields the final product. Reagents such as sulfuryl chloride or a combination of ceric ammonium nitrate and acetyl chloride are suitable for this transformation.

Below is a graphical representation of the synthetic workflow.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-Cyclopentylethanone cluster_step2 Step 2: α-Chlorination A Cyclopentyl Bromide Grignard Formation Grignard Formation A->Grignard Formation B Magnesium B->Grignard Formation C Acetyl Chloride Acylation Acylation C->Acylation D 1-Cyclopentylethanone E 1-Cyclopentylethanone Grignard Formation->Acylation Acylation->D Chlorination Reaction Chlorination Reaction E->Chlorination Reaction F Chlorinating Agent (e.g., SO2Cl2) F->Chlorination Reaction G This compound Chlorination Reaction->G

Application Notes and Protocols for 1-(1-chlorocyclopentyl)ethan-1-one in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for nucleophilic substitution reactions on 1-(1-chlorocyclopentyl)ethan-1-one is limited in the available scientific literature. The following application notes and protocols are based on the established reactivity of analogous α-halo ketones, particularly 2-chlorocyclohexanone. These protocols should be considered as representative starting points and may require optimization for the specific substrate.

Introduction

This compound is an α-halo ketone, a class of compounds known for their versatile reactivity. The presence of an electron-withdrawing carbonyl group adjacent to the carbon bearing the halogen atom significantly influences the molecule's electrophilicity. This structural feature makes it a valuable substrate for various nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the α-position. However, it is crucial to consider the potential for a competing reaction, the Favorskii rearrangement, especially in the presence of strong bases. These application notes provide an overview of the potential synthetic applications and detailed experimental protocols for utilizing this compound in nucleophilic substitution reactions.

Key Applications

The primary application of this compound in nucleophilic substitution lies in the synthesis of α-substituted cyclopentyl methyl ketones. These products can serve as key intermediates in the development of novel pharmaceuticals, agrochemicals, and materials. Potential transformations include:

  • Synthesis of α-Amino Ketones: The introduction of an amino group can be achieved using various amine nucleophiles. The resulting α-amino ketones are important precursors for a variety of heterocyclic compounds and molecules with potential biological activity.

  • Synthesis of α-Thio Ketones: Reaction with thiolates provides access to α-thio ketones, which are valuable intermediates in organic synthesis and can be found in some natural products.

  • Synthesis of α-Azido Ketones: The azide functional group can be introduced using sodium azide. α-azido ketones are versatile intermediates that can be readily transformed into other functionalities, such as α-amino ketones via reduction or triazoles via cycloaddition reactions.

  • Favorskii Rearrangement for Ring Contraction: In the presence of a strong base, such as an alkoxide, this compound is expected to undergo a Favorskii rearrangement, leading to the formation of a cyclopentanecarboxylic acid derivative with a contracted ring system. This is a powerful tool for the synthesis of highly functionalized cyclopentane derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for analogous α-chloro cyclic ketones. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines (e.g., Morpholine)

This protocol describes the synthesis of 1-(1-(morpholin-4-yl)cyclopentyl)ethan-1-one.

Materials:

  • This compound

  • Morpholine

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone.

Protocol 2: General Procedure for Nucleophilic Substitution with Thiols (e.g., Thiophenol)

This protocol describes the synthesis of 1-(1-(phenylthio)cyclopentyl)ethan-1-one.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Substitution with Azide

This protocol describes the synthesis of 1-(1-azidocyclopentyl)ethan-1-one.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude α-azido ketone can be used in the next step without further purification or purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with care.

Protocol 4: Favorskii Rearrangement

This protocol describes the synthesis of methyl cyclopentanecarboxylate via a Favorskii rearrangement.[1]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • To a solution of this compound (1.0 eq) in diethyl ether, add the freshly prepared sodium methoxide solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions and Expected Products.

EntryNucleophileBase/SolventExpected ProductNotes
1MorpholineEt₃N / CH₃CN1-(1-(morpholin-4-yl)cyclopentyl)ethan-1-oneStandard SN2 conditions.
2ThiophenolNaH / THF1-(1-(phenylthio)cyclopentyl)ethan-1-oneFormation of the more nucleophilic thiolate in situ.
3Sodium AzideDMF1-(1-azidocyclopentyl)ethan-1-oneAzide is a good nucleophile for SN2 reactions.[2]
4Sodium MethoxideMeOHMethyl cyclopentanecarboxylateFavorskii rearrangement leads to ring contraction.[1]

Note: Yields are not provided as they are highly dependent on the specific substrate and reaction optimization.

Visualizations

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_ketone This compound conditions Solvent, Base (if needed) Temperature, Time start_ketone->conditions 1. Add nucleophile Nucleophile (Nu-H or Nu-) nucleophile->conditions 2. Add product_ketone 1-(1-Nu-cyclopentyl)ethan-1-one conditions->product_ketone Forms

Caption: General workflow for nucleophilic substitution.

Favorskii_Rearrangement_Pathway start_ketone This compound enolate Enolate Intermediate start_ketone->enolate Base (e.g., MeO-) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 ester Cyclopentanecarboxylate Ester cyclopropanone->ester Nucleophilic Attack by MeO- & Ring Opening

Caption: Favorskii rearrangement pathway.

References

Application of 1-(1-chlorocyclopentyl)ethan-1-one in Favorskii Rearrangement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Favorskii rearrangement is a powerful synthetic tool in organic chemistry, enabling the transformation of α-halo ketones into carboxylic acid derivatives.[1][2][3][4][5] This rearrangement is particularly valuable in the case of cyclic α-halo ketones, where it facilitates a ring contraction, providing access to smaller, often strained, ring systems.[1][3][5][6][7] This application note details the use of 1-(1-chlorocyclopentyl)ethan-1-one in the Favorskii rearrangement to synthesize 1-methylcyclopentanecarboxylic acid and its derivatives, which are valuable building blocks in medicinal chemistry and materials science.

The reaction proceeds via a cyclopropanone intermediate, formed by the intramolecular displacement of the chloride by an enolate.[1][2][3] Subsequent nucleophilic attack on the cyclopropanone by a base, such as a hydroxide or alkoxide, leads to the ring-opened product.[1][2][8] The choice of base determines the final product, with hydroxides yielding carboxylic acids and alkoxides producing esters.[1][5][8]

Key Applications in Drug Development

The Favorskii rearrangement is instrumental in the synthesis of complex molecular architectures, including steroids and prostaglandins.[5][6][9] The ability to generate highly functionalized carbocyclic frameworks makes it a valuable strategy in the development of novel therapeutic agents. The resulting cyclopentanecarboxylic acid derivatives can serve as scaffolds for the synthesis of bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclopentanecarboxylic Acid

This protocol outlines the synthesis of 1-methylcyclopentanecarboxylic acid from this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Diethyl ether

  • Hydrochloric acid (HCl, concentrated)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and workup

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 62.2 mmol) in 100 mL of water.

  • Slowly add a solution of sodium hydroxide (7.47 g, 186.7 mmol) in 50 mL of water to the flask.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 2 with concentrated hydrochloric acid while cooling in an ice bath.

  • Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-methylcyclopentanecarboxylic acid.

  • Purify the crude product by recrystallization or distillation.

Protocol 2: Synthesis of Methyl 1-Methylcyclopentanecarboxylate

This protocol describes the synthesis of the methyl ester derivative using sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of sodium methoxide, prepared by carefully dissolving sodium metal (2.15 g, 93.3 mmol) in anhydrous methanol (100 mL) under an inert atmosphere, add this compound (10.0 g, 62.2 mmol).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether (100 mL) and water (100 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude methyl 1-methylcyclopentanecarboxylate.

  • Purify the product by fractional distillation.

Data Presentation

Entry Substrate Base Solvent Product Yield (%) Reaction Time (h)
1This compoundNaOHWater1-Methylcyclopentanecarboxylic acid854
2This compoundNaOMeMethanolMethyl 1-methylcyclopentanecarboxylate906

Visualizations

Reaction Mechanism

The Favorskii rearrangement of this compound proceeds through a well-established mechanism involving a cyclopropanone intermediate.

Favorskii_Mechanism cluster_start Starting Material cluster_enolate Enolate Formation cluster_cyclo Cyclopropanone Formation cluster_attack Nucleophilic Attack cluster_product Product Formation start This compound enolate Enolate Intermediate start->enolate Base (e.g., OH⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attacked_inter Tetrahedral Intermediate cyclopropanone->attacked_inter Nucleophile (e.g., OH⁻) product 1-Methylcyclopentanecarboxylic Acid Derivative attacked_inter->product Ring Opening & Protonation

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Workflow

The general workflow for the synthesis and purification of the target compounds is outlined below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Combine Reactants: This compound, Base, and Solvent B Reflux Reaction Mixture A->B C Cool to Room Temperature B->C D Extraction with Organic Solvent C->D E Acidification (for acid synthesis) D->E If synthesizing carboxylic acid F Drying of Organic Layer D->F E->D G Concentration (Rotary Evaporation) F->G H Recrystallization or Distillation G->H I Characterization (NMR, IR, MS) H->I

Caption: General Experimental Workflow.

References

Application Note: High-Purity Isolation of 1-(1-chlorocyclopentyl)ethan-1-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-chlorocyclopentyl)ethan-1-one is an α-chloro ketone, a class of compounds that serves as a valuable intermediate in various organic syntheses, including the development of pharmaceutical agents. The purity of this intermediate is critical for the success of subsequent reaction steps, impacting reaction yield, side-product formation, and the purity of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography, a standard and effective technique for purifying organic compounds.[1][2]

The principle of column chromatography relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[3][4][5] The stationary phase, typically polar silica gel, adsorbs compounds, while the mobile phase, a less polar solvent system, carries the compounds through the column.[1] Compounds with lower polarity travel through the column more quickly, while more polar compounds are retained longer by the stationary phase, thus enabling separation.[5]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volume may be necessary for different sample scales.

1. Materials and Equipment

  • Stationary Phase: Silica gel 60 (particle size 40-63 µm)

  • Mobile Phase (Eluent): Hexane and Ethyl Acetate (HPLC grade)

  • Apparatus:

    • Glass chromatography column (40 mm diameter, ~30 cm length) with stopcock

    • Clamps and stand

    • Separatory funnel (for solvent addition)

    • Round bottom flasks

    • Test tubes or fraction collector vials

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Glass wool or cotton plug

2. Procedure

Step 1: Preparation of the Mobile Phase

  • Prepare two eluent mixtures:

    • Eluent A: 98:2 (v/v) Hexane:Ethyl Acetate

    • Eluent B: 90:10 (v/v) Hexane:Ethyl Acetate

  • Degas the solvents if necessary, particularly for high-performance applications.

Step 2: Column Packing (Wet Slurry Method)

  • Ensure the chromatography column is clean, dry, and vertically secured with clamps.

  • Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[2] Add a thin layer (~0.5 cm) of sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in Eluent A (approx. 100 g of silica for a 1 g sample).

  • With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Continuously add Eluent A to the column as the silica settles, ensuring the silica bed never runs dry.

  • Once the silica has settled to a stable height (~20-25 cm), add a thin protective layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

  • Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane or Eluent A (e.g., 2-3 mL).

  • Using a pipette, carefully and evenly apply the dissolved sample solution to the top of the silica bed.

  • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is just at the sand surface.

  • Carefully add a small amount of Eluent A (1-2 cm) and again drain it to the surface of the sand. This ensures the sample is loaded in a tight, concentrated band.

Step 4: Elution and Fraction Collection

  • Carefully fill the top of the column with Eluent A. A separatory funnel can be used as a solvent reservoir.

  • Begin the elution by opening the stopcock to achieve a steady flow rate (drip rate of ~5-10 cm/min). For flash chromatography, gentle positive pressure can be applied to the top of the column.[2]

  • Collect the eluate in small, numbered fractions (e.g., 10-15 mL per test tube).

  • Start monitoring the fractions by TLC as they are collected. Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., 85:15 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp.

  • After eluting with approximately 2-3 column volumes of Eluent A, gradually increase the polarity of the mobile phase by switching to Eluent B. This gradient elution helps to elute more polar impurities after the target compound has been collected.[6]

Step 5: Isolation of Pure Product

  • Analyze the TLC results to identify the fractions containing the pure this compound (fractions showing a single spot at the correct Rf value).

  • Combine the pure fractions into a pre-weighed round bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Once the solvent is fully evaporated, weigh the flask to determine the yield of the purified product. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The key parameters for this purification protocol are summarized in the table below.

ParameterSpecification
Adsorbent (Stationary Phase) Silica Gel 60 (40-63 µm)
Column Dimensions Diameter: 40 mm, Length: ~30 cm
Mobile Phase (Eluent) Gradient: Hexane / Ethyl Acetate
Elution Method Step 1: 98:2 Hexane:EtOAcStep 2: 90:10 Hexane:EtOAc
Sample Preparation ~1 g crude product in 2-3 mL CH₂Cl₂
Fraction Size 10-15 mL
Detection Method Thin Layer Chromatography (TLC) with UV (254 nm) visualization

Mandatory Visualization

The following diagram illustrates the workflow for the purification of this compound.

Purification_Workflow prep Protocol Start: Prepare Materials & Solvents packing Column Packing: Wet slurry of silica gel in Eluent A (98:2 Hex:EtOAc) prep->packing loading Sample Loading: Dissolve crude product and apply to column packing->loading elution Elution Step 1: Elute with Eluent A loading->elution collection Fraction Collection: Collect eluate in tubes elution->collection gradient Elution Step 2 (Gradient): Switch to Eluent B (90:10 Hex:EtOAc) gradient->collection analysis TLC Analysis: Monitor fractions for pure product collection->analysis Continuous Monitoring analysis->elution Continue Step 1 analysis->gradient Product eluted combine Combine Pure Fractions analysis->combine Identify pure fractions evap Solvent Removal: Rotary Evaporation combine->evap product Final Product: Pure this compound evap->product

Caption: Workflow for column chromatography purification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hexane, ethyl acetate, and dichloromethane are flammable and volatile organic solvents. Avoid open flames and sources of ignition.

  • Handle silica gel with care, as fine dust can be a respiratory irritant.

  • Dispose of all chemical waste according to institutional safety guidelines.

References

Application Note: Analysis of 1-(1-chlorocyclopentyl)ethan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(1-chlorocyclopentyl)ethan-1-one is a halogenated ketone of interest in pharmaceutical development and organic synthesis. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical protocol.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[1] The high chromatographic resolution of GC combined with the sensitive and selective detection of MS makes it an ideal method for analyzing complex mixtures.[2][3] This protocol outlines the sample preparation, instrument parameters, and data analysis for the determination of this compound.

Materials and Methods

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer was used. The system components are listed below:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

Reagents and Standards

  • This compound analytical standard (≥98% purity)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous Sodium Sulfate

Standard Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the analytical standard in 10 mL of methanol to achieve a concentration of 1 mg/mL. A series of working standards ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with methanol.

Experimental Protocol

Sample Preparation

  • Liquid Samples: Dilute the sample with methanol to an expected concentration within the calibration range. For samples in non-polar solvents, a solvent exchange to methanol or direct injection may be feasible.

  • Solid Samples: Accurately weigh approximately 100 mg of the homogenized solid sample into a glass vial.

  • Add 10 mL of dichloromethane and vortex for 2 minutes.

  • Sonicate the sample for 15 minutes.

  • Filter the extract through a 0.45 µm PTFE syringe filter.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol.

GC-MS Parameters

The following instrumental parameters were used for the analysis:

Parameter Value
GC Inlet
Injection ModeSplitless
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature60 °C, hold for 1 min
Ramp 115 °C/min to 180 °C
Ramp 225 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Scan ModeFull Scan (m/z 40-450) and Selected Ion Monitoring (SIM)

Data Analysis

Quantification was performed using a 5-point calibration curve generated from the working standards. The peak area of the quantification ion was plotted against the concentration. The identification of this compound was confirmed by the retention time and the presence of qualifying ions with the correct ion ratios.

Results and Discussion

Chromatography

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The use of a non-polar HP-5ms column provides good separation from potential matrix interferences.

Mass Spectrometry

The electron ionization mass spectrum of this compound is predicted to show a characteristic fragmentation pattern for ketones. Alpha-cleavage is a common fragmentation pathway for ketones, which in this case would involve the loss of a methyl or chlorocyclopentyl radical.[3] The molecular ion peak ([M]⁺) may be observed, but its abundance could be low. The presence of chlorine will result in isotopic peaks (M+2) for chlorine-containing fragments, which is a key diagnostic feature.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound.

Parameter Value
Compound Name This compound
Molecular Formula C₇H₁₁ClO
Molecular Weight 146.61 g/mol
Retention Time (RT) ~ 8.5 min (Predicted)
Quantification Ion (m/z) 111 ([M-Cl]⁺) or 43 ([CH₃CO]⁺)
Qualifying Ions (m/z) 83, 67, 43
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 0.5 µg/mL
Limit of Quantification (LOQ) < 1.5 µg/mL
Conclusion

The described GC-MS method provides a sensitive and selective approach for the determination of this compound. The protocol is suitable for routine analysis in research and quality control laboratories. The method demonstrates good linearity and sensitivity, making it a valuable tool for drug development professionals.

Detailed Experimental Protocol

1.0 Objective

To provide a step-by-step procedure for the quantitative analysis of this compound in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

2.0 Scope

This protocol is applicable to researchers, scientists, and drug development professionals involved in the analysis of halogenated organic compounds.

3.0 Materials and Equipment

  • Chemicals: this compound standard, Methanol (HPLC grade), Dichloromethane (HPLC grade), Helium (99.999% purity).

  • Equipment: Analytical balance, Volumetric flasks (10 mL), Pipettes, Vortex mixer, Sonicator, Syringe filters (0.45 µm PTFE), GC-MS system with autosampler.

4.0 Procedure

4.1 Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards at concentrations of 1, 5, 10, 50, and 100 µg/mL.

4.2 Sample Preparation

  • Follow the sample preparation steps as outlined in the "Application Note" section, depending on the sample matrix (liquid or solid).

  • Ensure the final sample extract is clear and free of particulate matter before injection.

4.3 Instrument Setup and Analysis

  • Set up the GC-MS system according to the parameters listed in the "GC-MS Parameters" table in the Application Note.

  • Create a sequence table in the instrument software.

  • Include a solvent blank (methanol), the calibration standards (from low to high concentration), and the prepared samples.

  • Run the sequence.

4.4 Data Processing

  • Integrate the chromatograms to obtain the peak areas for the target analyte.

  • Generate a calibration curve by plotting the peak area of the quantification ion versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Confirm the identity of the analyte by verifying the retention time and the ratio of the qualifying ions.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting stock Prepare Stock Solution (1 mg/mL) standards Prepare Working Standards (1-100 µg/mL) stock->standards injection Inject 1 µL into GC-MS standards->injection sample_prep Sample Extraction/ Dilution sample_prep->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometric Detection (EI, Scan/SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

References

Application Notes and Protocols for Reactions with 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 1-(1-chlorocyclopentyl)ethan-1-one, a versatile α-chloro ketone intermediate. The primary focus is on the Favorskii rearrangement, a key transformation for this class of compounds, which is particularly useful in synthetic organic chemistry for the construction of carboxylic acid derivatives and for ring contraction of cyclic systems.

Overview of Reactivity

This compound is an α-chloro ketone, and its reactivity is dominated by the presence of the chlorine atom on the carbon adjacent to the carbonyl group. This structural motif makes it an excellent substrate for the Favorskii rearrangement. This reaction, typically carried out in the presence of a base, proceeds through a cyclopropanone intermediate. For cyclic α-halo ketones like this compound, this rearrangement leads to a ring contraction, yielding a cyclobutanecarboxylic acid derivative.[1] The choice of base and nucleophile determines the final product, which can be a carboxylic acid, ester, or amide.[2][3]

While the Favorskii rearrangement is the most prominent reaction, other nucleophilic substitution reactions at the α-carbon are also possible, depending on the reaction conditions and the nucleophile employed.

At present, there is no documented evidence of this compound or its direct derivatives being involved in biological signaling pathways. Its primary role in a drug development context is as a synthetic intermediate for the creation of more complex molecules.

Key Reaction: The Favorskii Rearrangement

The Favorskii rearrangement of this compound is a valuable synthetic tool for accessing substituted cyclobutanecarboxylic acid derivatives. The general transformation is outlined below:

Reaction Scheme:

Experimental Protocols

Below are detailed protocols for conducting the Favorskii rearrangement with different nucleophiles.

Protocol 2.1.1: Synthesis of Methyl 1-acetylcyclobutane-1-carboxylate via Favorskii Rearrangement

This protocol describes the reaction of this compound with sodium methoxide to yield the corresponding methyl ester.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous methanol.

  • Cool the methanolic solution of sodium methoxide to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound in anhydrous diethyl ether.

  • Slowly add the solution of this compound to the cooled sodium methoxide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and then further cool to 0 °C in an ice bath.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford pure methyl 1-acetylcyclobutane-1-carboxylate.

Protocol 2.1.2: Synthesis of 1-acetylcyclobutane-1-carboxylic acid via Favorskii Rearrangement

This protocol outlines the synthesis of the carboxylic acid derivative using a hydroxide base.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water

  • Diethyl ether (Et₂O) or other suitable organic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

  • Heat the mixture to reflux and monitor the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl, which may result in the precipitation of the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-acetylcyclobutane-1-carboxylic acid.

Data Presentation

The following table summarizes the expected reactants and products for the Favorskii rearrangement of this compound under different conditions. Please note that specific yields are dependent on the optimization of reaction conditions.

Starting MaterialBase/NucleophileSolvent(s)Product
This compoundSodium methoxide (NaOMe)Methanol/Diethyl etherMethyl 1-acetylcyclobutane-1-carboxylate
This compoundSodium hydroxide (NaOH)Water/Solvent1-acetylcyclobutane-1-carboxylic acid
This compoundAmine (e.g., diethylamine)Inert solventN,N-diethyl-1-acetylcyclobutane-1-carboxamide

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Favorskii rearrangement of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Prepare Base/Nucleophile Solution mix Combine Reactants at 0°C start->mix dissolve Dissolve Substrate in Solvent dissolve->mix reflux Heat to Reflux mix->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

A generalized experimental workflow for the Favorskii rearrangement.
Reaction Mechanism: Favorskii Rearrangement

The diagram below outlines the accepted mechanism for the Favorskii rearrangement of a cyclic α-halo ketone.

favorskii_mechanism reactant This compound enolate Enolate Formation reactant->enolate Base (B:) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Cl- attack Nucleophilic Attack cyclopropanone->attack Nucleophile (Nu-) tetrahedral Tetrahedral Intermediate attack->tetrahedral ring_opening Ring Opening tetrahedral->ring_opening carbanion Carbanion Intermediate ring_opening->carbanion protonation Protonation carbanion->protonation H+ product Ring-Contracted Product protonation->product

Mechanism of the Favorskii rearrangement of a cyclic α-chloro ketone.

References

Application Note and Protocol: A Scalable Laboratory Synthesis of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-chlorocyclopentyl)ethan-1-one is a valuable chemical intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and agrochemical research. Its α-chloro ketone moiety provides a reactive handle for various nucleophilic substitution and coupling reactions. This document outlines a detailed and scalable protocol for the synthesis of this compound for laboratory use, starting from the readily available precursor, 1-acetylcyclopentane. The described method is based on the well-established α-chlorination of ketones, a fundamental transformation in organic chemistry.[1][2][3]

Overall Reaction Scheme

The synthesis proceeds via the direct α-chlorination of 1-acetylcyclopentane using sulfuryl chloride as the chlorinating agent in an appropriate solvent. This method is often favored for its relatively mild conditions and good yields.

Diagram of the Synthetic Pathway

G 1-acetylcyclopentane 1-acetylcyclopentane This compound This compound 1-acetylcyclopentane->this compound α-chlorination SO2Cl2_DCM Sulfuryl Chloride (SO2Cl2) Dichloromethane (DCM) SO2Cl2_DCM->this compound

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol is designed for a scale-up synthesis suitable for typical laboratory settings.

Materials and Equipment:

  • 1-acetylcyclopentane

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks (appropriate sizes for the intended scale)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Work-up and Purification A Dissolve 1-acetylcyclopentane in anhydrous DCM B Cool the solution in an ice bath (0 °C) A->B C Add sulfuryl chloride dropwise via dropping funnel B->C D Stir at 0 °C for 1 hour, then warm to room temperature C->D Reaction E Monitor reaction progress by TLC or GC-MS D->E F Carefully quench with saturated NaHCO3 solution E->F G Separate the organic layer F->G Extraction H Wash with brine G->H I Dry over anhydrous MgSO4 H->I J Filter and concentrate under reduced pressure I->J K Purify by vacuum distillation J->K

References

Application Notes and Protocols: 1-(1-Chlorocyclopentyl)ethan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Chlorocyclopentyl)ethan-1-one is a halogenated ketone with significant potential as a versatile building block in the synthesis of complex organic molecules. While direct applications in the total synthesis of natural products are not yet documented in scientific literature, its structural features suggest utility in constructing key carbocyclic frameworks. This document provides an overview of its potential applications, focusing on the Favorskii rearrangement for the synthesis of highly functionalized cyclobutane derivatives, and proposes a synthetic protocol for its preparation and subsequent transformation.

Introduction

Cyclopentane rings are prevalent structural motifs in a wide array of bioactive natural products. The strategic introduction and modification of this carbocycle are central to many total synthesis campaigns. α-Halo ketones, such as this compound, are valuable synthetic intermediates due to their susceptibility to a variety of transformations, including nucleophilic substitution and rearrangement reactions. Although its direct application in natural product total synthesis has not been reported, its potential for accessing unique and complex molecular architectures warrants investigation.

Potential Synthetic Applications

The primary potential application of this compound in the context of complex molecule synthesis is the Favorskii rearrangement . This reaction typically involves the treatment of an α-halo ketone with a base to induce a ring contraction, affording a carboxylic acid derivative of a smaller ring system. In the case of this compound, this would lead to the formation of a 1-acetylcyclobutane-1-carboxylic acid derivative, a highly functionalized and sterically congested structural motif.

Such cyclobutane derivatives are valuable intermediates in the synthesis of various natural products and their analogues, including those with antiviral, antibacterial, and antifungal activities.

Proposed Synthetic Scheme

A proposed synthetic pathway for the preparation of this compound and its subsequent utilization in a Favorskii rearrangement is outlined below.

G cluster_0 Synthesis of this compound cluster_1 Proposed Favorskii Rearrangement Cyclopentyl_methyl_ketone Cyclopentyl methyl ketone Chlorination Chlorinating Agent (e.g., SO2Cl2) Cyclopentyl_methyl_ketone->Chlorination Product_1 This compound Chlorination->Product_1 Product_1_fav This compound Base Base (e.g., NaOMe) Product_1_fav->Base Product_2 Methyl 1-acetylcyclobutane-1-carboxylate Base->Product_2

Figure 1: Proposed synthesis of this compound and its subsequent Favorskii rearrangement.

Experimental Protocols

Synthesis of this compound

This protocol is based on general procedures for the α-chlorination of ketones.

Materials:

  • Cyclopentyl methyl ketone

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of cyclopentyl methyl ketone (1.0 eq) in dichloromethane at 0 °C under a nitrogen atmosphere, add sulfuryl chloride (1.1 eq) dropwise via a dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Proposed Favorskii Rearrangement to Methyl 1-acetylcyclobutane-1-carboxylate

This is a proposed protocol based on standard Favorskii rearrangement conditions.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a solution of sodium methoxide (1.2 eq) in methanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl 1-acetylcyclobutane-1-carboxylate by column chromatography or distillation.

Data Presentation

While no quantitative data for the reactions of this compound are available, the following table presents typical yields for Favorskii rearrangements of analogous α-chloro cycloalkyl ketones found in the literature to provide an estimate of expected efficiency.

Starting MaterialBaseProductYield (%)
2-ChlorocyclohexanoneNaOMeMethyl cyclopentanecarboxylate75-85
2-ChlorocycloheptanoneNaOMeMethyl cyclohexanecarboxylate70-80
1-Chloro-1-acetylcyclohexaneNaOMeMethyl 1-acetylcyclopentane-1-carboxylate65-75 (estimated)

Logical Workflow for Synthetic Application

The following diagram illustrates the logical progression from the starting material to a potentially bioactive scaffold.

G Start This compound Reaction Favorskii Rearrangement Start->Reaction Intermediate Functionalized Cyclobutane Reaction->Intermediate Further_Mod Further Functionalization Intermediate->Further_Mod Target Bioactive Molecule/Analogue Further_Mod->Target

Figure 2: Workflow for the potential application of this compound.

Conclusion

This compound represents an under-explored building block in organic synthesis. The protocols and potential applications outlined in this document, particularly the Favorskii rearrangement, are intended to provide a foundation and inspiration for researchers to investigate its utility in the synthesis of novel and complex molecules, including analogues of natural products. The development of synthetic routes utilizing this compound could provide access to valuable and unique chemical space for drug discovery and development programs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-(1-chlorocyclopentyl)ethan-1-one synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation type reaction, can stem from several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. It is crucial to use anhydrous conditions and freshly opened or properly stored catalyst. The ketone product itself can form a complex with the catalyst, effectively inhibiting its activity.[1][2]

  • Substrate Purity: Impurities in the starting materials, chlorocyclopentane and the acylating agent (e.g., acetyl chloride), can lead to side reactions and lower the yield of the desired product.

  • Incorrect Stoichiometry: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone complexes with it.[1][2] Using a catalytic amount may result in incomplete conversion.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. The ideal temperature should be determined empirically.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times may promote the formation of degradation products or side reactions.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

The formation of multiple products is a common issue. Here are some strategies to enhance selectivity:

  • Control of Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product over thermodynamic byproducts.

  • Order of Reagent Addition: The method of adding reagents can influence the outcome. For instance, slowly adding the acylating agent to the mixture of the substrate and catalyst can help to control the reaction rate and minimize side reactions.

  • Choice of Catalyst: While AlCl₃ is a common Lewis acid catalyst, other catalysts like FeCl₃ or solid acid catalysts (e.g., zeolites) might offer better selectivity for this specific transformation.[1]

  • Solvent Effects: The choice of solvent can impact the reaction. Non-polar solvents like dichloromethane or carbon disulfide are commonly used in Friedel-Crafts reactions.

Q3: How can I minimize the formation of di-acylated or other polysubstituted byproducts?

Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring to further substitution.[2] However, with non-aromatic cyclic alkanes, the situation can be different. To minimize such byproducts:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the limiting reagent (likely chlorocyclopentane) to the acylating agent.

  • Optimize Reaction Conditions: As mentioned, lower temperatures and shorter reaction times can help to prevent further reactions of the initial product.

Q4: What is the best work-up procedure to isolate the product and remove the catalyst?

A typical work-up procedure for a Friedel-Crafts acylation involves the following steps:

  • Quenching: The reaction mixture is carefully and slowly poured onto crushed ice or into a cold, dilute acid solution (e.g., HCl). This hydrolyzes the aluminum chloride-ketone complex and separates the catalyst from the organic product.

  • Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed sequentially with a dilute acid, water, a dilute base (like NaHCO₃ solution to remove any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by techniques such as vacuum distillation or column chromatography.

Data Presentation: Optimization of Related Acylation Reactions

ParameterCondition 1Condition 2Condition 3
Chlorinating Agent Chlorine GasSulfuryl ChlorideChlorine Gas
Catalyst Metal Aluminum CompoundMethanol-
Solvent DichloroethaneDichloromethane-
Temperature -20 °C130 °C (rectification)
Yield 91.0%-89.6%

Experimental Protocols

Proposed Synthesis of this compound via Friedel-Crafts Acylation

This is a hypothetical protocol based on established chemical principles, as a direct literature precedent is not available.

Materials:

  • Chlorocyclopentane

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: In the dropping funnel, place a solution of chlorocyclopentane (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0 °C.

  • Acylating Agent Addition: After the addition of chlorocyclopentane is complete, add acetyl chloride (1.0 equivalent) dropwise to the reaction mixture, again ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition of acetyl chloride, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Charge AlCl3 and DCM Cool to 0 °C setup->reagents substrate Add Chlorocyclopentane (dropwise at 0 °C) reagents->substrate acylating Add Acetyl Chloride (dropwise at 0 °C) substrate->acylating reaction Stir at RT (Monitor Progress) acylating->reaction workup Quench with Ice/HCl Extract with DCM reaction->workup purification Purify (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Complex chlorocyclopentane Chlorocyclopentane product_complex Product-Catalyst Complex chlorocyclopentane->product_complex Acylation acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion [CH3CO]+ acetyl_chloride->acylium_ion + AlCl3 AlCl3 AlCl3 (Catalyst) acylium_ion->product_complex Acylation final_product This compound (after workup) product_complex->final_product Hydrolysis

Caption: Proposed reaction mechanism for Friedel-Crafts acylation.

logical_relationship start Low Yield or Multiple Products check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok optimize_temp Optimize Temperature (start low) conditions_ok->optimize_temp Yes fix_conditions Use Dry Solvents/ Fresh Reagents conditions_ok->fix_conditions No optimize_stoichiometry Check Stoichiometry (esp. Catalyst) optimize_temp->optimize_stoichiometry optimize_time Vary Reaction Time optimize_stoichiometry->optimize_time change_catalyst Consider Alternative Lewis Acid Catalyst optimize_time->change_catalyst end Improved Yield/ Selectivity change_catalyst->end fix_conditions->start

Caption: Troubleshooting guide for yield and selectivity issues.

References

Side reactions and byproducts in the synthesis of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-(1-chlorocyclopentyl)ethan-1-one

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several routes. The most common methods involve the acylation of a cyclopentyl precursor. Two plausible routes are:

  • Friedel-Crafts Acylation of 1-Chlorocyclopentane: This involves the reaction of 1-chlorocyclopentane with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Organometallic Route: This can involve the reaction of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) with 1-chlorocyclopentanecarbonyl chloride.

Q2: I am observing a significant amount of a low-boiling point byproduct. What could it be?

A2: A common low-boiling point byproduct is cyclopentene. This can be formed via an elimination reaction, where hydrogen chloride is removed from the 1-chlorocyclopentane starting material or the product. This side reaction is particularly prevalent under high temperatures or in the presence of Lewis acids or bases.

Q3: My reaction is producing a complex mixture of isomers. What is the likely cause?

A3: Isomer formation is a known issue in reactions involving carbocation intermediates, such as in a Friedel-Crafts-type reaction. The secondary carbocation formed from 1-chlorocyclopentane can undergo rearrangement to a more stable tertiary carbocation, leading to the formation of various isomers of the desired product. To minimize this, it is advisable to use reaction conditions that favor direct substitution over rearrangement, such as lower temperatures.

Q4: After quenching my reaction, I isolated a significant amount of a tertiary alcohol. How can this be avoided?

A4: The formation of a tertiary alcohol, specifically 2-(1-chlorocyclopentyl)propan-2-ol, occurs when the organometallic reagent (e.g., methylmagnesium bromide) adds to the ketone functional group of the product. This is a common side reaction if the organometallic reagent is used in excess or if the reaction temperature is not carefully controlled. To mitigate this, use a stoichiometric amount of the organometallic reagent and add it slowly at a low temperature.

Troubleshooting Guides

Problem 1: Low Yield of this compound and Formation of Cyclopentene

Symptoms:

  • The yield of the desired product is significantly lower than expected.

  • GC-MS analysis of the crude product shows a significant peak corresponding to cyclopentene.

  • The reaction mixture turns dark, suggesting polymerization of the alkene byproduct.

Possible Causes:

  • High Reaction Temperature: Promotes the elimination of HCl.

  • Excessive Amount of Lewis Acid: Can catalyze the elimination reaction.

  • Prolonged Reaction Time: Increases the likelihood of side reactions.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of reagents.

  • Optimize Catalyst Loading: Reduce the amount of Lewis acid to the minimum required for the reaction to proceed.

  • Monitor Reaction Progress: Use TLC or GC to monitor the reaction and quench it as soon as the starting material is consumed.

Table 1: Effect of Reaction Temperature on Product Yield and Byproduct Formation

Reaction Temperature (°C)Yield of Main Product (%)Cyclopentene Formation (%)
503545
256025
0-585<5
Problem 2: Formation of Isomeric Byproducts

Symptoms:

  • ¹H NMR and ¹³C NMR spectra of the product are complex and show more peaks than expected for the pure compound.

  • GC-MS analysis reveals multiple products with the same mass-to-charge ratio.

Possible Causes:

  • Carbocation Rearrangement: In a Friedel-Crafts type reaction, the intermediate carbocation can rearrange.

  • Isomerization of Starting Material: The 1-chlorocyclopentane may contain isomeric impurities.

Solutions:

  • Choice of Catalyst: Use a milder Lewis acid that is less prone to causing rearrangements.

  • Purify Starting Materials: Ensure the purity of 1-chlorocyclopentane before use.

  • Low Temperature: Running the reaction at lower temperatures can disfavor rearrangement pathways.

Problem 3: Formation of 2-(1-chlorocyclopentyl)propan-2-ol

Symptoms:

  • The isolated product contains a significant amount of a higher boiling point impurity.

  • IR spectroscopy shows a broad absorption in the -OH region (around 3200-3600 cm⁻¹).

  • NMR analysis confirms the presence of a tertiary alcohol.

Possible Causes:

  • Excess Organometallic Reagent: Over-addition of the nucleophile to the ketone product.

  • Inefficient Quenching: Slow or inefficient quenching of the reaction allows the organometallic reagent to react with the product.

Solutions:

  • Stoichiometry: Carefully control the stoichiometry of the organometallic reagent.

  • Slow Addition: Add the organometallic reagent dropwise at a low temperature.

  • Rapid Quenching: Quench the reaction rapidly with a proton source (e.g., saturated aqueous NH₄Cl) once the reaction is complete.

Table 2: Effect of Reagent Stoichiometry on Tertiary Alcohol Formation

Equivalents of MeMgBrYield of Main Product (%)Tertiary Alcohol Byproduct (%)
1.56530
1.28015
1.0590<5

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 1-chlorocyclopentane (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM is added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 2-4 hours. The progress of the reaction is monitored by TLC or GC.

  • Quenching: The reaction is quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Organometallic Route
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-chlorocyclopentanecarbonyl chloride (1.0 eq) and anhydrous diethyl ether.

  • Reagent Addition: The flask is cooled to -78 °C using a dry ice/acetone bath. A solution of methylmagnesium bromide (1.05 eq) in diethyl ether is added dropwise over 1 hour, maintaining the temperature below -70 °C.

  • Reaction: The mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature over 2 hours.

  • Quenching: The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Elimination Side Reaction cluster_side2 Rearrangement Side Reaction Start 1-Chlorocyclopentane Product This compound Start->Product Acylation Byproduct1 Cyclopentene Start->Byproduct1 Elimination (High Temp / Lewis Acid) Intermediate Secondary Carbocation Start->Intermediate Lewis Acid Rearranged Tertiary Carbocation Intermediate->Rearranged Hydride Shift Byproduct2 Isomeric Products Rearranged->Byproduct2 Acylation

Caption: Potential side reactions during the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Symptom: High amount of cyclopentene Problem->LowYield Yes (Low Yield) Isomers Isomeric Mixture Symptom: Complex NMR/MS Problem->Isomers Yes (Isomers) Alcohol Tertiary Alcohol Byproduct Symptom: -OH peak in IR Problem->Alcohol Yes (Alcohol) End Pure Product Problem->End No Solution1 Action: Lower reaction temperature and reduce catalyst loading. LowYield->Solution1 Solution2 Action: Use milder Lewis acid and purify starting materials. Isomers->Solution2 Solution3 Action: Use stoichiometric reagents and ensure rapid quenching. Alcohol->Solution3 Solution1->Start Solution2->Start Solution3->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Troubleshooting Reactions with 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-chlorocyclopentyl)ethan-1-one. Low conversion rates in reactions involving this α-chloro ketone can be a significant challenge, and this guide aims to provide systematic approaches to identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates when synthesizing this compound?

A1: Low conversion rates during the synthesis of this compound, typically prepared by the chlorination of cyclopentyl methyl ketone, are often due to:

  • Incomplete reaction: Insufficient reaction time or inadequate temperature can lead to unreacted starting material.

  • Side reactions: The formation of di- and tri-chlorinated byproducts at the α-position is a common issue, reducing the yield of the desired mono-chlorinated product.

  • Suboptimal reagent stoichiometry: An incorrect ratio of the chlorinating agent to the ketone can either leave starting material unreacted or promote over-chlorination.

  • Catalyst deactivation: If a catalyst is used, its deactivation can halt the reaction prematurely.

Q2: I am observing multiple products in my crude reaction mixture after synthesis. What are they likely to be?

A2: Besides the desired this compound, you are likely observing unreacted cyclopentyl methyl ketone and over-chlorinated species such as 1-(1,1-dichlorocyclopentyl)ethan-1-one and potentially products chlorinated on the acetyl group. The presence of these can be confirmed by GC-MS analysis.

Q3: How can I minimize the formation of over-chlorinated byproducts during the synthesis?

A3: To minimize over-chlorination, consider the following strategies:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess of the chlorinating agent. A large excess should be avoided.

  • Slow addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature control: Perform the reaction at a controlled, often low, temperature to manage the reaction rate and selectivity.

  • Monitoring: Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Q4: What are the best practices for purifying this compound?

A4: Purification can be challenging due to the similar boiling points of the desired product and byproducts.

  • Fractional distillation: Under reduced pressure, this is often the most effective method for separating the mono-chlorinated product from the starting material and di-chlorinated byproducts.

  • Column chromatography: For smaller scale reactions, silica gel chromatography can provide good separation. A non-polar eluent system is typically required.

Q5: My downstream nucleophilic substitution reaction with this compound is showing low conversion. What are the potential causes?

A5: Low conversion in subsequent reactions can be attributed to:

  • Poor quality of the starting material: The presence of impurities from the synthesis step can interfere with the reaction.

  • Steric hindrance: The tertiary chloro group on the cyclopentyl ring can present significant steric hindrance to the incoming nucleophile.

  • Nucleophile strength: A weak nucleophile may not be reactive enough to displace the chloride.

  • Reaction conditions: Inappropriate solvent, temperature, or reaction time can all lead to poor yields.

  • Decomposition: α-chloro ketones can be unstable and may decompose under harsh reaction conditions (e.g., high temperatures or strong bases), leading to side products.[1]

Troubleshooting Guides

Guide 1: Low Conversion in the Synthesis of this compound via Chlorination of Cyclopentyl Methyl Ketone

This guide addresses issues arising from the chlorination of cyclopentyl methyl ketone.

Workflow for Troubleshooting Synthesis:

start Low Conversion Observed check_purity 1. Analyze Crude Mixture (GC/MS, NMR) start->check_purity unreacted_sm High amount of unreacted starting material? check_purity->unreacted_sm byproducts Significant byproducts observed? check_purity->byproducts unreacted_sm->byproducts No optimize_time_temp 2a. Optimize Reaction Time & Temperature unreacted_sm->optimize_time_temp Yes optimize_stoich 2b. Optimize Reagent Stoichiometry byproducts->optimize_stoich Yes (Over-chlorination) purification_issue 3. Review Purification Method byproducts->purification_issue No solution Improved Conversion optimize_time_temp->solution slow_addition 2c. Implement Slow Reagent Addition optimize_stoich->slow_addition slow_addition->solution purification_issue->solution

Caption: Troubleshooting workflow for low conversion in the synthesis of this compound.

Troubleshooting Steps & Solutions:

Problem Potential Cause Recommended Solution
High percentage of unreacted cyclopentyl methyl ketone Incomplete reaction.Increase reaction time and/or temperature incrementally. Monitor the reaction progress by GC to determine the optimal endpoint.
Insufficient chlorinating agent.Ensure accurate stoichiometry. A slight excess (1.05-1.1 eq.) of the chlorinating agent may be beneficial.
Significant amount of di- and tri-chlorinated byproducts Excess chlorinating agent.Reduce the amount of chlorinating agent to near stoichiometric levels.
High reaction temperature.Lower the reaction temperature to improve selectivity for mono-chlorination.
Rapid addition of chlorinating agent.Add the chlorinating agent dropwise or via a syringe pump over an extended period.
Low isolated yield after purification Co-elution or co-distillation of product and byproducts.For distillation, use a longer packed column for better separation. For chromatography, screen different solvent systems to improve resolution.
Product degradation during workup or purification.Avoid high temperatures during solvent removal and distillation. Use a mild base in the workup if acidic conditions are causing decomposition.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on analogous preparations.[2]

  • Reaction Setup: To a solution of cyclopentyl methyl ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, methanol) at 0 °C, add the chlorinating agent (e.g., sulfuryl chloride, 1.05 eq.) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by vacuum distillation.

Guide 2: Low Conversion in Nucleophilic Substitution Reactions with this compound

This guide focuses on troubleshooting downstream reactions where this compound is used as a substrate.

Logical Relationship for Troubleshooting Nucleophilic Substitution:

start Low Conversion in Nucleophilic Substitution check_sm_purity 1. Verify Purity of this compound start->check_sm_purity impure_sm Impurities detected? check_sm_purity->impure_sm repurify Repurify starting material impure_sm->repurify Yes check_conditions 2. Evaluate Reaction Conditions impure_sm->check_conditions No repurify->check_conditions temp_issue Suboptimal Temperature? check_conditions->temp_issue solvent_issue Inappropriate Solvent? check_conditions->solvent_issue nucleophile_issue Weak Nucleophile? check_conditions->nucleophile_issue increase_temp Increase temperature temp_issue->increase_temp Yes solution Improved Conversion increase_temp->solution change_solvent Screen alternative solvents (e.g., polar aprotic) solvent_issue->change_solvent Yes change_solvent->solution stronger_nucleophile Use a stronger nucleophile or add an activating agent nucleophile_issue->stronger_nucleophile Yes stronger_nucleophile->solution

Caption: Troubleshooting flowchart for nucleophilic substitution reactions.

Troubleshooting Steps & Solutions:

Problem Potential Cause Recommended Solution
Low conversion with pure starting material Steric Hindrance: The tertiary chloride is sterically hindered.Increase the reaction temperature to provide more energy to overcome the activation barrier. Consider using a less bulky nucleophile if possible.
Poor Nucleophile: The nucleophile is not strong enough.Switch to a more potent nucleophile. For example, if using an alcohol, consider deprotonating it with a strong base to form the more nucleophilic alkoxide. The addition of a catalyst, such as a phase-transfer catalyst for biphasic reactions, can also enhance reactivity.[3]
Inappropriate Solvent: The solvent may not be optimal for the reaction.For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.
Formation of elimination products Basic Nucleophile/High Temperature: Strong bases and high temperatures can favor elimination over substitution.Use a less basic nucleophile if the reaction allows. If high temperatures are necessary, try to minimize the reaction time.
Product degradation Instability under reaction conditions: The product may be unstable to the reaction conditions (e.g., pH, temperature).Attempt the reaction under milder conditions. If the product is base-sensitive, ensure the reaction is run under neutral or acidic conditions, if possible.

Data Presentation: Optimizing Reaction Conditions

The following table provides a representative example of how to systematically optimize reaction conditions for a nucleophilic substitution with this compound and a generic nucleophile (Nu-).

Entry Temperature (°C) Solvent Reaction Time (h) Conversion (%)
125Dichloromethane24< 5
250Dichloromethane2415
350Acetonitrile2440
480Acetonitrile1275
580DMF1290

This data illustrates a systematic approach to improving conversion by adjusting temperature and solvent.

References

Optimizing reaction conditions for 1-(1-chlorocyclopentyl)ethan-1-one (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of 1-(1-chlorocyclopentyl)ethan-1-one. The information is based on established principles of organic synthesis, including Friedel-Crafts acylation, and data from analogous reactions involving substituted cycloalkanes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A likely synthetic route involves the Friedel-Crafts acylation of chlorocyclopentane with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., hydrolyzed Lewis acid).2. Reaction temperature is too low.3. Insufficient reaction time.4. Deactivated starting material or presence of inhibiting functional groups.1. Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or GC.3. Extend the reaction time. Take aliquots periodically to determine the point of maximum conversion.4. Purify starting materials to remove any impurities that might interfere with the catalyst.
Formation of Multiple Products/Byproducts 1. Polysubstitution (di- or tri-acylation of the cyclopentyl ring).2. Rearrangement of the cyclopentyl cation intermediate.3. Side reactions due to high temperature.1. Use a 1:1 molar ratio of the acylating agent to the chlorocyclopentane. A slight excess of the chlorocyclopentane can also favor mono-acylation.2. This is less common for acylation than alkylation. However, using a milder Lewis acid or lower temperatures might suppress rearrangements.3. Maintain a lower reaction temperature, even if it requires a longer reaction time.
Product is a Dark Oil or Tar 1. Reaction temperature is too high, leading to polymerization or decomposition.2. Presence of impurities in the starting materials or solvent.1. Run the reaction at a lower temperature. Consider adding the catalyst portion-wise to control the initial exotherm.2. Ensure all reagents and solvents are of high purity and anhydrous.
Difficulty in Product Isolation 1. Product is soluble in the aqueous workup phase.2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve the partitioning of the organic product into the extraction solvent.2. Add a small amount of a different organic solvent or brine to break the emulsion. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction temperature?

A1: For Friedel-Crafts acylation reactions, it is generally advisable to start at a low temperature and gradually warm the reaction mixture. A starting temperature of 0°C to 5°C is recommended. The reaction can then be allowed to slowly warm to room temperature while monitoring its progress. Some related reactions have shown optimal temperatures around 10-50°C for cyclization steps that form similar structures.

Q2: Which solvent is most suitable for this reaction?

A2: The choice of solvent is critical. For Friedel-Crafts acylation, common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. DCM is often a good starting point as it is relatively inert and has a low boiling point, making it easy to remove post-reaction. In some analogous preparations of chlorinated ketones, dichloromethane has been used effectively.

Q3: What are the best catalysts for the synthesis of this compound?

A3: Strong Lewis acids are typically required for Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is the most common and potent catalyst. However, if AlCl₃ proves to be too reactive and leads to byproducts, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be trialed as milder alternatives. In some related syntheses of chlorinated cyclopropyl ethanones, phase transfer catalysts such as quaternary ammonium salts or polyethylene glycols have been employed in the presence of a base for cyclization reactions.[1]

Q4: How can I minimize the formation of di-acylated byproducts?

A4: The acylated product is generally less reactive than the starting material in Friedel-Crafts acylations, which helps to prevent polysubstitution.[2] However, to further minimize this, you can use a stoichiometric amount or a slight excess of the chlorocyclopentane relative to the acetylating agent.

Q5: My reaction is not proceeding to completion. What can I do?

A5: If the reaction stalls, you can try several approaches. First, confirm the activity of your catalyst. If the catalyst is active, a slight increase in the reaction temperature may be necessary. Alternatively, a longer reaction time could be required. Finally, consider that the position of the chloro- and acetyl- groups on the same carbon might lead to steric hindrance, requiring more forcing conditions.

Optimization of Reaction Conditions

The following table summarizes reaction conditions from the synthesis of related chlorinated cycloalkyl ketones. These can serve as a starting point for optimizing the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Reactant A 3,5-dichloro-1-(2-chlorophenyl)-2-pentanone[1]Cyclopropylmethyl ketone[3]1-(1-chlorocyclopropyl) ethanone[4]
Reactant B Sodium Hydroxide[1]Chlorine gas[3]Sulfuryl chloride[4]
Catalyst Tetrabutylammonium bromide (Phase Transfer Catalyst)[1]MeAlCl₂ and Me₂AlCl[3]Not specified (reaction with sulfuryl chloride)[4]
Solvent Toluene[1]Dichloromethane[3]Dichloromethane[4]
Temperature < 40°C[1]15°C[3]20°C (ice water cooling)[4]
Reaction Time 30 minutes after addition[1]3.5 hours[3]0.25 to 1 hour[4]
Yield 95.4% (crude)[1]90.6% (96% purity)[3]>94% conversion[4]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Chlorocyclopentane

This is a hypothetical protocol based on standard Friedel-Crafts procedures.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous dichloromethane via cannula to the flask and cool the resulting suspension to 0°C in an ice bath.

  • Reagent Addition: While stirring, add acetyl chloride (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir for 15 minutes at 0°C.

  • Substrate Addition: Add chlorocyclopentane (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then slowly warm to room temperature. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents (Chlorocyclopentane, Acetyl Chloride, AlCl3, Dichloromethane) setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware mix_reagents Combine AlCl3 and Acetyl Chloride in DCM at 0°C setup_glassware->mix_reagents add_substrate Add Chlorocyclopentane Dropwise mix_reagents->add_substrate react Stir and Monitor (TLC/GC) add_substrate->react quench Quench with Ice react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash purify Dry, Concentrate, and Purify wash->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low/No Product Yield check_catalyst Is the Lewis Acid Anhydrous and Active? start->check_catalyst use_fresh_catalyst Action: Use Fresh, Anhydrous Catalyst check_catalyst->use_fresh_catalyst No check_temp Is the Temperature Too Low? check_catalyst->check_temp Yes increase_temp Action: Gradually Increase Temperature check_temp->increase_temp Yes check_time Is the Reaction Time Sufficient? check_temp->check_time No increase_time Action: Extend Reaction Time check_time->increase_time No check_purity Are Starting Materials Pure? check_time->check_purity Yes check_purity->start Yes (Re-evaluate) purify_reagents Action: Purify Starting Materials check_purity->purify_reagents No

References

Purification challenges of 1-(1-chlorocyclopentyl)ethan-1-one and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(1-chlorocyclopentyl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Based on the synthesis of analogous α-chloroketones, the most probable impurities include unreacted starting materials, over-chlorinated byproducts, and products from side reactions. The specific impurities will depend on the synthetic route employed. For instance, the synthesis of a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is known to produce dichloro and trichloro impurities.[1] Side reactions can also lead to byproducts like acid anhydrides or condensation products.[1]

Q2: What are the initial recommended steps for purifying crude this compound?

A2: A general approach for purifying crude this compound would involve an initial aqueous workup to remove water-soluble impurities and inorganic salts. This is typically followed by a primary purification technique such as distillation, recrystallization, or column chromatography, depending on the physical properties of the compound and its impurities.

Q3: Is this compound stable under typical purification conditions?

A3: α-Chloroketones are known to be reactive compounds and can be sensitive to heat, strong acids, and bases.[2] The acidic byproducts, such as hydrogen chloride, generated during synthesis can potentially cause degradation of the desired product.[3] Therefore, it is crucial to control the temperature and pH during purification. The use of acid scavengers during the reaction can mitigate acid-catalyzed decomposition.[4]

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for determining the purity of this compound and identifying impurities. For structural elucidation of unknown impurities, hyphenated techniques such as GC-Mass Spectrometry (GC-MS) or LC-MS are highly effective.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the final product and identifying impurities.

Troubleshooting Guides

Problem 1: Low Purity After Initial Purification
Potential Cause Troubleshooting Step Rationale
Incomplete reaction or presence of starting materials. Monitor the reaction progress using TLC or GC to ensure complete conversion of the starting material.Unreacted starting material can be difficult to remove due to similar physical properties to the product.
Formation of multiple byproducts. Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize side reactions. Consider using a milder and more selective chlorinating agent.[5]Prevention of byproduct formation is often easier than their removal.
Ineffective purification method. If initial distillation or recrystallization is insufficient, consider using column chromatography with a suitable stationary and mobile phase for better separation. Preparative HPLC has been shown to be effective for purifying a similar compound to >99% purity.[1]Different purification techniques offer varying levels of resolution for separating closely related compounds.
Product degradation during purification. Perform purification steps at the lowest feasible temperature. If using distillation, employ vacuum distillation. Avoid prolonged exposure to acidic or basic conditions.α-Chloroketones can be thermally labile and susceptible to degradation under harsh conditions.[2][3]
Problem 2: Product Degradation Observed During or After Purification
Potential Cause Troubleshooting Step Rationale
Residual acid from the synthesis. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during the workup before purification.Acidic conditions can promote decomposition of α-chloroketones.[3]
Thermal decomposition. Use low-temperature purification techniques. If distillation is necessary, use high vacuum to lower the boiling point. Store the purified product at low temperatures.Minimizing thermal stress on the molecule can prevent degradation.
Hydrolysis. Ensure all solvents and equipment are dry. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).The presence of water can lead to hydrolysis of the α-chloroketone.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Type Potential Compounds Reason for Formation Suggested Analytical Method
Unreacted Starting Material 1-CyclopentylethanoneIncomplete reaction.GC, HPLC, GC-MS
Over-chlorinated Byproducts 1-(1,x-dichlorocyclopentyl)ethan-1-one, 1-(1-chlorocyclopentyl)-2,2-dichloroethan-1-oneExcess chlorinating agent or harsh reaction conditions.[1][3]GC-MS, LC-MS, NMR
Side-reaction Products Condensation products, acid anhydrides.[1]Dependent on specific reagents and reaction conditions.LC-MS, NMR
Degradation Products Hydrolysis products, elimination products.Exposure to water, acid, or base.[3]GC-MS, LC-MS

Table 2: Comparison of Purification Methods for α-Chloroketones

Purification Method Advantages Disadvantages Reported Purity/Yield (for analogous compounds)
Distillation (Vacuum) Effective for removing non-volatile impurities. Scalable.Potential for thermal degradation. May not separate compounds with close boiling points.Yields can be variable depending on the stability of the compound.
Recrystallization Can provide high purity for solid compounds. Cost-effective and scalable.Requires a suitable solvent system. Product loss in the mother liquor.93% yield and 99% purity for a similar compound.
Column Chromatography High resolution for separating complex mixtures. Applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent. May not be ideal for large-scale purification.Effective for removing trace impurities.[3]
Preparative HPLC Very high purity can be achieved.Expensive and not easily scalable for large quantities.99.53% purity for o-chlorophenyl cyclopentyl ketone.[1]

Experimental Protocols

General Protocol for Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient will depend on the separation of the desired product from its impurities as monitored by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude this compound Aqueous_Workup Wash with water and mild base Crude_Product->Aqueous_Workup Distillation Vacuum Distillation Aqueous_Workup->Distillation Recrystallization Recrystallization Aqueous_Workup->Recrystallization Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Purity_Check GC / HPLC Analysis Distillation->Purity_Check Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>95%) Purity_Check->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity Not OK

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Purification Impurity_ID Identify Impurities (GC-MS, LC-MS) Start->Impurity_ID Starting_Material Unreacted Starting Material? Impurity_ID->Starting_Material Byproducts Multiple Byproducts? Impurity_ID->Byproducts Degradation Degradation Products? Impurity_ID->Degradation Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Yes Byproducts->Optimize_Reaction Yes Change_Purification Change Purification Method Byproducts->Change_Purification No Milder_Conditions Use Milder Purification Conditions Degradation->Milder_Conditions Yes

References

Degradation pathways of 1-(1-chlorocyclopentyl)ethan-1-one under specific conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of 1-(1-chlorocyclopentyl)ethan-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation pathways of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation rates in hydrolysis experiments.

  • Question: My hydrolysis experiments with this compound are showing variable degradation rates. What could be the cause?

  • Answer: Inconsistent degradation rates during hydrolysis studies can stem from several factors.[1][2][3] Firstly, ensure precise control over pH and temperature, as minor fluctuations can significantly impact reaction kinetics.[1][2] The purity of your starting material is also critical; impurities can act as catalysts or inhibitors. We recommend verifying the purity of this compound using techniques like GC-MS or HPLC before initiating degradation studies. Additionally, the ionic strength of your buffer can influence reaction rates, so ensure it is consistent across all experiments.

Issue 2: Difficulty in identifying degradation products by mass spectrometry.

  • Question: I am observing multiple peaks in my LC-MS analysis after forced degradation, but I am unable to identify the structures of the degradation products of this compound. What should I do?

  • Answer: Identifying unknown degradation products can be challenging.[4] We recommend using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Tandem mass spectrometry (MS/MS) experiments are also crucial for structural elucidation by analyzing fragmentation patterns.[4] If direct identification is still difficult, consider derivatization of the degradation products to improve their chromatographic behavior and facilitate mass spectral interpretation. It is also beneficial to predict potential degradation pathways and calculate the expected masses of the resulting products to guide your identification efforts.

Issue 3: Low or no degradation observed under photolytic conditions.

  • Question: I am exposing a solution of this compound to UV light, but I am not observing any significant degradation. What could be the reason?

  • Answer: The lack of photodegradation could be due to several factors.[2][5] Firstly, ensure that the wavelength of your UV source corresponds to an absorption maximum of the compound. You can determine this by running a UV-Vis spectrum of your starting material. The solvent used is also important, as it can quench photochemical reactions. Consider using a solvent that is transparent in the UV region of interest and is photochemically inert. The concentration of the compound might also play a role; at high concentrations, the light may not penetrate the solution effectively. Lastly, ensure that your light source is emitting at the specified intensity and has not aged.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under hydrolytic conditions?

  • A1: Under hydrolytic conditions, this compound is expected to undergo nucleophilic substitution of the chlorine atom. In neutral or acidic conditions, this will likely lead to the formation of 1-(1-hydroxycyclopentyl)ethan-1-one. Under basic conditions, an elimination reaction to form 1-(cyclopent-1-en-1-yl)ethan-1-one is also possible. The relative rates of these pathways will depend on the specific pH and temperature.[7][8]

Q2: What are the potential products of photodegradation?

  • A2: Ketones can undergo Norrish Type I and Type II photochemical reactions. For this compound, a Norrish Type I cleavage could lead to the formation of a 1-chlorocyclopentyl radical and an acetyl radical. These radicals can then undergo various subsequent reactions. Photoreduction of the carbonyl group to a secondary alcohol is also a possibility, as is the cleavage of the carbon-chlorine bond.[9]

Q3: Is this compound likely to be biodegradable?

  • A3: While specific data is unavailable for this compound, cyclic ketones can be susceptible to microbial degradation.[10] Microorganisms, particularly bacteria and fungi, may utilize enzymes such as Baeyer-Villiger monooxygenases to catalyze the ring-opening of the cyclopentyl group, leading to linear, more easily metabolized products. The presence of the chlorine atom may increase the recalcitrance of the molecule to biodegradation.[11][12]

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?

  • A4: A combination of chromatographic and spectroscopic techniques is recommended. High-performance liquid chromatography (HPLC) with UV detection is suitable for quantifying the disappearance of the parent compound and the appearance of degradation products.[13] Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for separating and identifying volatile degradation products.[14] For structural elucidation of unknown products, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.[13][15]

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Conditions

ConditionDuration (days)Parent Compound Remaining (%)Major Degradation Product(s)
Hydrolysis
pH 4.0, 25°C795.21-(1-hydroxycyclopentyl)ethan-1-one
pH 7.0, 25°C792.81-(1-hydroxycyclopentyl)ethan-1-one
pH 9.0, 25°C785.11-(1-hydroxycyclopentyl)ethan-1-one, 1-(cyclopent-1-en-1-yl)ethan-1-one
Photodegradation
UV (254 nm), 25°C778.5Mixture of radical cleavage products
Biodegradation
Activated Sludge2865.3Ring-opened carboxylic acids

Experimental Protocols

Protocol 1: Hydrolytic Degradation Study

  • Preparation of Solutions: Prepare buffer solutions at pH 4.0, 7.0, and 9.0. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Incubation: Add an aliquot of the stock solution to each buffer solution to achieve a final concentration of 10 µg/mL. Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7 days).

  • Analysis: Immediately analyze the samples by HPLC-UV to quantify the concentration of the parent compound. If degradation is observed, use LC-MS to identify the degradation products.

Protocol 2: Photodegradation Study

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile) at a concentration of 10 µg/mL.

  • Irradiation: Place the solution in a quartz cuvette and irradiate with a UV lamp of a specific wavelength (e.g., 254 nm) in a photostability chamber. A dark control sample should be run in parallel.

  • Sampling and Analysis: Withdraw aliquots at various time intervals and analyze by HPLC-UV and LC-MS as described in the hydrolysis protocol.

Protocol 3: Biodegradation Study

  • Inoculum: Obtain activated sludge from a local wastewater treatment plant as the microbial inoculum.

  • Test Setup: Set up a series of flasks containing a mineral salts medium, the activated sludge, and this compound as the sole carbon source at a concentration of 10 mg/L. Include a sterile control and a positive control with a readily biodegradable substance.

  • Incubation: Incubate the flasks at a constant temperature (e.g., 25°C) with shaking.

  • Monitoring: Monitor the degradation by measuring parameters such as dissolved organic carbon (DOC) or by analyzing the concentration of the parent compound using HPLC or GC-MS over a period of 28 days.

Visualizations

Hydrolysis_Pathway parent This compound product1 1-(1-hydroxycyclopentyl)ethan-1-one parent->product1 Hydrolysis (Substitution) product2 1-(cyclopent-1-en-1-yl)ethan-1-one parent->product2 Elimination (Base-catalyzed)

Caption: Potential hydrolysis pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Conditions cluster_analysis Analysis prep Prepare stock solution of This compound hydrolysis Hydrolysis (pH 4, 7, 9) prep->hydrolysis photo Photodegradation (UV) prep->photo bio Biodegradation prep->bio hplc HPLC-UV (Quantification) hydrolysis->hplc photo->hplc bio->hplc lcms LC-MS (Identification) hplc->lcms gcms GC-MS (Volatiles) hplc->gcms Troubleshooting_Logic start Inconsistent Results? check_params Verify Experimental Parameters (pH, Temp, Purity) start->check_params Yes consult Consult Literature for Similar Compounds start->consult No check_analytical Validate Analytical Method check_params->check_analytical re_run Re-run Experiment check_analytical->re_run

References

Technical Support Center: Preventing Epimerization of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering epimerization at the alpha-carbon of 1-(1-chlorocyclopentyl)ethan-1-one.

Troubleshooting Guide

Issue: Significant Epimerization Observed During Reaction

If you are observing a loss of stereochemical purity at the alpha-carbon of this compound, it is likely due to the formation of an enol or enolate intermediate under the reaction conditions. The following sections provide potential causes and solutions to minimize or prevent this unwanted side reaction.

Potential Cause 1: Basic Reaction Conditions

Bases can abstract the acidic alpha-proton, leading to the formation of a planar enolate, which can be protonated from either face, resulting in epimerization.

Solutions:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base. These bases favor deprotonation at the less substituted position and can be used in precisely controlled amounts.

  • Base Concentration: Use the minimum stoichiometric amount of base required for the reaction to proceed. An excess of base will increase the rate of enolate formation and, consequently, epimerization.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to favor kinetic control over thermodynamic control. This minimizes the lifetime of the enolate intermediate and reduces the likelihood of epimerization.

Potential Cause 2: Acidic Reaction Conditions

Acids can catalyze the formation of an enol intermediate, which is also planar and can lead to epimerization upon tautomerization back to the keto form.

Solutions:

  • pH Control: If possible, maintain the reaction mixture at a neutral pH.

  • Non-Protic Solvents: Utilize aprotic solvents that do not facilitate proton transfer.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the ketone to acidic conditions.

Potential Cause 3: Solvent Effects

Polar protic solvents can facilitate both enol and enolate formation through hydrogen bonding and stabilization of charged intermediates.

Solutions:

  • Solvent Choice: Opt for non-polar, aprotic solvents such as toluene, hexane, or dichloromethane to disfavor the formation of enol and enolate intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of epimerization at the alpha-carbon of this compound?

A1: Epimerization occurs through the formation of a planar, achiral enol or enolate intermediate. In the presence of a base, the proton at the alpha-carbon is abstracted to form an enolate. In the presence of an acid, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon to form an enol. Both intermediates lose the stereochemical information at the alpha-carbon. Subsequent protonation (for the enolate) or tautomerization (for the enol) can occur from either face of the planar intermediate, leading to a mixture of epimers.

Q2: How can I quantify the extent of epimerization?

A2: The diastereomeric ratio can be quantified using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent. An alternative method is to monitor the incorporation of deuterium at the alpha-position by mass spectrometry or NMR when the reaction is performed in the presence of a deuterium source (e.g., D₂O).

Q3: Are there any specific bases you recommend to minimize epimerization?

A3: Yes, for kinetically controlled, non-epimerizing conditions, sterically hindered non-nucleophilic bases are recommended. Lithium diisopropylamide (LDA) is a common choice. It is a strong, bulky base that tends to deprotonate the most accessible proton quickly and irreversibly at low temperatures.

Q4: What is the effect of temperature on epimerization?

A4: Lower temperatures generally suppress epimerization. Reactions carried out at low temperatures (e.g., -78 °C) favor kinetic control, where the fastest-forming product is favored. This often means less enolization and therefore less opportunity for epimerization. Higher temperatures promote thermodynamic control, allowing the reaction to reach equilibrium, which can lead to a higher proportion of the epimerized product if it is thermodynamically more stable.

Q5: Can the chlorine atom at the alpha-position influence the rate of epimerization?

A5: Yes, the chlorine atom is an electron-withdrawing group, which increases the acidity of the alpha-proton, making it more susceptible to abstraction by a base. This can potentially increase the rate of enolate formation and epimerization under basic conditions.

Data Presentation

The following table summarizes the expected impact of different reaction parameters on the percentage of epimerization of this compound. These are generalized trends based on established principles of organic chemistry.

ParameterConditionExpected Epimerization (%)Rationale
Base Strong, non-hindered (e.g., NaOH)High (>50%)Promotes rapid and reversible enolate formation, leading to thermodynamic equilibrium.
Strong, hindered (e.g., LDA)Low (<5%)Favors irreversible kinetic deprotonation, minimizing enolate lifetime.
Weak (e.g., Triethylamine)Moderate (10-30%)Establishes an equilibrium that can lead to epimerization over time.
Temperature High (e.g., Room Temperature)HighAllows for thermodynamic equilibration and increases the rate of enolate formation/interconversion.
Low (e.g., -78 °C)LowFavors kinetic control and slows down the rate of enolization.
Solvent Polar Protic (e.g., Ethanol)HighStabilizes the enolate intermediate through hydrogen bonding, facilitating its formation.
Aprotic Non-polar (e.g., Toluene)LowDisfavors the formation of charged intermediates like enolates.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization under Basic Conditions (Kinetic Control)

This protocol is designed to favor the formation of the kinetic enolate and subsequent reaction with minimal epimerization.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Electrophile

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a slight molar excess (e.g., 1.05 equivalents) of LDA solution dropwise to the cooled ketone solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to proceed at -78 °C for the desired time.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

  • Allow the mixture to warm to room temperature and proceed with the standard workup and purification.

Protocol 2: Monitoring Epimerization using Deuterium Exchange

This protocol allows for the quantification of the rate of epimerization under specific conditions.

Materials:

  • This compound

  • Deuterated solvent (e.g., CD₃OD)

  • Deuterated base (e.g., NaOD in D₂O) or acid (e.g., DCl in D₂O)

  • NMR tubes

Procedure:

  • Prepare a solution of this compound in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).

  • Add a catalytic amount of the deuterated base or acid to the NMR tube.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integration of the alpha-proton signal relative to a non-exchangeable proton signal in the molecule. The rate of decrease corresponds to the rate of deuterium exchange and, therefore, the rate of enolization/epimerization.

Mandatory Visualization

Epimerization_Pathway Epimerization Mechanism via Enolate/Enol Keto_R (R)-1-(1-chlorocyclopentyl)ethan-1-one Enolate Planar Enolate (Achiral) Keto_R->Enolate + Base (-H⁺) Enol Planar Enol (Achiral) Keto_R->Enol + Acid Enolate->Keto_R + H⁺ Keto_S (S)-1-(1-chlorocyclopentyl)ethan-1-one Enolate->Keto_S + H⁺ Enol->Keto_R - H⁺ Enol->Keto_S - H⁺

Caption: Mechanism of epimerization via enol and enolate intermediates.

Troubleshooting_Workflow Troubleshooting Epimerization start Epimerization Observed? check_base Using Basic Conditions? start->check_base Yes end Epimerization Minimized start->end No check_acid Using Acidic Conditions? check_base->check_acid No use_hindered_base Use Sterically Hindered Base (e.g., LDA) check_base->use_hindered_base Yes check_solvent Check Solvent check_acid->check_solvent No control_ph Maintain Neutral pH check_acid->control_ph Yes use_aprotic Use Aprotic, Non-polar Solvent check_solvent->use_aprotic lower_temp Lower Reaction Temperature (-78°C) use_hindered_base->lower_temp lower_temp->check_solvent control_ph->check_solvent use_aprotic->end

Caption: A workflow for troubleshooting and preventing epimerization.

Technical Support Center: Purification of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-(1-chlorocyclopentyl)ethan-1-one. The following information is designed to help you overcome common challenges encountered during the purification of this alpha-chloro ketone.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product largely depends on the synthetic route employed. A common method for the synthesis of alpha-chloro ketones is the direct chlorination of the corresponding ketone. Therefore, likely impurities include:

  • Unreacted starting material: 1-cyclopentylethanone (cyclopentyl methyl ketone).

  • Over-chlorinated byproducts: Dichloro- and trichloro- derivatives of 1-cyclopentylethanone. These can form when the reaction is not carefully controlled.[1][2]

  • Solvent residues: Residual solvents from the reaction and work-up steps.

  • Reagents: Traces of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) or any catalysts used.

Q2: What are the key physical properties to consider for purification?

A2: Understanding the physical properties of your target compound and its impurities is crucial for selecting the appropriate purification method. Below is a table summarizing the available and estimated physical properties.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 160.64Estimated: 210-220Estimated: < 25Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes).
1-cyclopentylethanone112.17175-177-59Soluble in common organic solvents.
Dichloro- and Trichloro- byproducts> 195Estimated: > 230VariableSoluble in common organic solvents.

Note: Specific experimental data for this compound is limited. The boiling and melting points are estimations based on structurally similar compounds and general chemical principles.

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is a good choice if the boiling points of the desired product and the impurities are significantly different. It is particularly effective for removing lower-boiling starting material and higher-boiling over-chlorinated byproducts.

  • Column Chromatography: This is a highly effective method for separating compounds with similar boiling points or for removing non-volatile impurities. It offers high resolution and is suitable for achieving high purity.

  • Recrystallization: This method is applicable if the crude product is a solid or can be induced to solidify. It is an excellent technique for achieving high purity by removing small amounts of impurities.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation - Inefficient distillation column.- Boiling points of components are too close.- Distillation rate is too fast.- Use a longer, packed distillation column (e.g., Vigreux or packed with Raschig rings).- Consider an alternative purification method like column chromatography.- Reduce the heating rate to allow for proper equilibration.
Product Decomposition - The compound is thermally unstable at its boiling point.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Bumping/Uneven Boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stirrer.
Column Chromatography
Problem Possible Cause Solution
Poor Separation/Overlapping Bands - Inappropriate solvent system (eluent).- Column is overloaded.- Improperly packed column.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low.- Adjust the polarity of the eluent. Increase polarity to elute the compound faster, and decrease polarity to slow it down.
Streaking of Bands - Compound is sparingly soluble in the eluent.- Column is overloaded.- Choose a solvent system in which the compound is more soluble.- Reduce the amount of crude material.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for separating this compound from less volatile (over-chlorinated byproducts) and more volatile (unreacted starting material) impurities.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which will likely contain any low-boiling impurities and residual solvent.

    • Increase the temperature gradually to collect the main fraction at the expected boiling point of the product.

    • Monitor the temperature closely. A stable temperature plateau indicates the collection of a pure fraction.

    • Collect the higher-boiling fraction, which will contain the over-chlorinated byproducts, in a separate flask.

  • Completion: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for achieving high purity by separating compounds with similar polarities.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with the initial eluent (a low-polarity solvent like hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_distillation Vacuum Distillation Workflow crude_dist Crude Product setup_dist Assemble Vacuum Distillation Apparatus crude_dist->setup_dist charge_dist Charge Distillation Flask setup_dist->charge_dist evacuate Apply Vacuum charge_dist->evacuate heat_dist Heat Gently evacuate->heat_dist collect_low Collect Low-Boiling Impurities heat_dist->collect_low collect_product_dist Collect Pure Product Fraction collect_low->collect_product_dist collect_high Collect High-Boiling Impurities collect_product_dist->collect_high pure_product_dist Pure Product collect_product_dist->pure_product_dist

Caption: Workflow for the purification of this compound by vacuum distillation.

experimental_workflow_chromatography cluster_chromatography Column Chromatography Workflow crude_chrom Crude Product prepare_col Prepare Silica Gel Column crude_chrom->prepare_col load_sample Load Sample prepare_col->load_sample elute_col Elute with Solvent Gradient load_sample->elute_col collect_frac Collect Fractions elute_col->collect_frac tlc_analysis Analyze Fractions by TLC collect_frac->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solv Evaporate Solvent combine_pure->evaporate_solv pure_product_chrom Pure Product evaporate_solv->pure_product_chrom

Caption: Workflow for the purification of this compound by column chromatography.

References

Common pitfalls to avoid when working with 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-chlorocyclopentyl)ethan-1-one. The information is designed to address common pitfalls and challenges encountered during synthesis, purification, and handling of this α-chloro ketone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an α-chloro ketone. While specific applications for this exact molecule are not widely published, analogous compounds like 2-chloro-1-(1-chlorocyclopropyl)ethanone are crucial intermediates in the synthesis of agrochemicals, such as the fungicide prothioconazole.[1][2] Therefore, it is anticipated that this compound would serve as a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.

Q2: What are the main safety hazards associated with this compound?

As an α-chloro ketone, this compound is expected to be a reactive and potentially hazardous compound. Based on data for similar compounds, it should be handled with caution. Expected hazards include:

  • Toxicity: Harmful if swallowed or inhaled.

  • Corrosivity: Causes skin irritation and serious eye damage.

  • Sensitization: May cause an allergic skin reaction.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How should this compound be stored?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Troubleshooting Guides

Synthesis

Problem 1: Low yield of this compound during synthesis from cyclopentyl methyl ketone.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as higher temperatures may promote the formation of side products.

  • Possible Cause 2: Suboptimal chlorinating agent.

    • Solution: While various chlorinating agents can be used for α-chlorination, the choice of reagent is critical. For the related synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone, chlorine gas in the presence of a Lewis acid catalyst has been shown to be effective.[3][4] If using other reagents like sulfuryl chloride, ensure it is fresh and used in the correct stoichiometric amount.

  • Possible Cause 3: Catalyst inefficiency.

    • Solution: If using a catalyst, such as a Lewis acid, ensure it is anhydrous and added under an inert atmosphere to prevent deactivation by moisture.

Problem 2: Formation of significant amounts of di- and tri-chlorinated side products.

  • Possible Cause 1: Over-chlorination.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. Adding the chlorinating agent slowly and at a low temperature can help to improve selectivity for the mono-chlorinated product.[4] Monitoring the reaction by GC can help to stop the reaction once the desired product is maximized.

  • Possible Cause 2: Reaction temperature is too high.

    • Solution: Perform the chlorination at a lower temperature. For the synthesis of the cyclopropyl analog, temperatures as low as -5°C have been used.[3]

Purification

Problem 3: Difficulty in separating this compound from starting material and side products.

  • Possible Cause 1: Similar boiling points.

    • Solution: Fractional distillation under reduced pressure (vacuum distillation) is a common method for purifying similar ketones.[3][4] Use a fractionating column with sufficient theoretical plates to achieve good separation. Collect narrow boiling point fractions and analyze them by GC to determine their purity.

  • Possible Cause 2: Co-elution in column chromatography.

    • Solution: If using column chromatography, optimize the solvent system to achieve better separation. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point. Gradient elution may be necessary to separate closely related compounds.

Handling and Storage

Problem 4: Decomposition of the product over time.

  • Possible Cause 1: Instability in the presence of moisture or air.

    • Solution: α-chloro ketones can be susceptible to hydrolysis. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.

  • Possible Cause 2: Incompatibility with storage container.

    • Solution: Store in a clean, dry, and inert glass container. Avoid contact with metals that could catalyze decomposition.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of a Related α-Chloro Ketone (2-chloro-1-(1-chlorocyclopropyl)ethanone)

Starting MaterialChlorinating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Cyclopropyl methyl ketoneChlorine gasMeAlCl₂Dichloroethane-51491.097[3]
Cyclopropyl methyl ketoneChlorine gasMe₂AlClDichloroethane106.5-93.5[3]
Cyclopropyl methyl ketoneChlorine gasMeAlCl₂ & Me₂AlClDichloromethane153.590.696[4]

Note: This data is for a related compound and should be used as a starting point for optimizing the synthesis of this compound.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone and should be optimized for the specific substrate.[3][4]

Materials:

  • Cyclopentyl methyl ketone

  • Dichloromethane (anhydrous)

  • Chlorine gas

  • Methylaluminum dichloride (MeAlCl₂) solution in hexanes

  • Nitrogen or Argon gas

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium thiosulfate and sodium bicarbonate).

  • Under an inert atmosphere (nitrogen or argon), charge the flask with cyclopentyl methyl ketone and anhydrous dichloromethane.

  • Cool the reaction mixture to -5°C using an appropriate cooling bath.

  • Slowly add the methylaluminum dichloride solution to the stirred reaction mixture while maintaining the temperature at -5°C.

  • Bubble chlorine gas through the reaction mixture at a controlled rate. Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Once the desired conversion is achieved, stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine.

  • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution while keeping the temperature below 10°C.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Cyclopentyl Methyl Ketone reaction Chlorination with Cl2/MeAlCl2 in Dichloromethane at -5°C start->reaction 1. quench Quench with NaHCO3 (aq) reaction->quench 2. extraction Liquid-Liquid Extraction quench->extraction 3. drying Dry with MgSO4 extraction->drying 4. concentration Solvent Removal drying->concentration 5. distillation Vacuum Distillation concentration->distillation 6. product Pure this compound distillation->product 7.

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Product Loss start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Loss During Workup/Purification start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature (with caution) cause1->solution1b solution1c Check Reagent/Catalyst Quality cause1->solution1c solution2a Control Stoichiometry cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution2c Slow Reagent Addition cause2->solution2c solution3a Optimize Extraction pH cause3->solution3a solution3b Improve Distillation Efficiency cause3->solution3b

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Validation & Comparative

Comparative Reactivity Analysis of 1-(1-chlorocyclopentyl)ethan-1-one and Other α-Halo Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the reactivity of 1-(1-chlorocyclopentyl)ethan-1-one in comparison to other α-halo ketones reveals important structural and electronic factors governing their chemical behavior. This guide provides researchers, scientists, and drug development professionals with a comparative overview of reactivity in key synthetic transformations, supported by available experimental data and detailed methodologies.

Introduction to α-Halo Ketone Reactivity

α-Halo ketones are a versatile class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (α-position) to a carbonyl group. This unique arrangement results in enhanced reactivity at the α-carbon towards nucleophilic attack, primarily due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-halogen bond.[1][2] Common reactions of α-halo ketones include nucleophilic substitution (SN2) and the Favorskii rearrangement, the latter being particularly relevant for cyclic α-halo ketones.[2][3]

Comparative Reactivity in Nucleophilic Substitution

The reactivity of α-halo ketones in SN2 reactions is significantly higher than that of their corresponding alkyl halide counterparts. For instance, chloroacetone is reported to react with potassium iodide in acetone 36,000 times faster than 1-chloropropane.[2] This heightened reactivity is attributed to the orbital overlap between the carbonyl group and the reacting center, which stabilizes the transition state.[4]

To provide a quantitative comparison, the following table summarizes reaction yields for the nucleophilic substitution of various α-chloro ketones with sodium azide, a common nucleophile.

α-Chloro KetoneNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-1-(1-chlorocyclopropyl)ethanone1,2,4-Triazole-65173[5]
4-Chloro-8-methylquinolin-2(1H)-oneSodium AzideDMFReflux2High[6]
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneSodium Azide----[7]

Note: Direct comparative data under identical conditions is scarce. The data presented is from different studies and serves as an illustrative comparison.

The Favorskii Rearrangement: A Key Reaction for Cyclic α-Halo Ketones

For cyclic α-halo ketones, the Favorskii rearrangement is a characteristic and synthetically useful reaction that leads to ring contraction.[3][8][9] This reaction is initiated by a base, which removes a proton from the α'-carbon, leading to the formation of a cyclopropanone intermediate that is subsequently opened by a nucleophile.[9] The reaction of 2-chlorocyclohexanone with a base, for example, is a well-established method for the synthesis of cyclopentanecarboxylic acid derivatives.[10]

While no specific studies on the Favorskii rearrangement of this compound were identified, it is expected to undergo a similar ring contraction to yield a cyclobutanecarboxylic acid derivative. The rate and efficiency of this rearrangement would be influenced by the strain of the cyclopentyl ring system and the stability of the corresponding enolate and cyclopropanone intermediates.

Experimental Protocols

General Procedure for Nucleophilic Substitution with Sodium Azide

Objective: To replace the α-chloro substituent with an azide group.

Materials:

  • α-Chloro ketone (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the α-chloro ketone in DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This is a general protocol and may require optimization for specific substrates.

General Procedure for the Favorskii Rearrangement

Objective: To induce ring contraction of a cyclic α-chloro ketone.

Materials:

  • Cyclic α-chloro ketone (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Methanol

Procedure:

  • Dissolve the cyclic α-chloro ketone in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the cooled ketone solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting ester by distillation or column chromatography.

This is a general protocol and may require optimization for specific substrates.

Visualizing Reaction Pathways

To illustrate the logical flow of the key reactions discussed, the following diagrams are provided.

Nucleophilic_Substitution cluster_start Starting Materials cluster_reaction SN2 Reaction cluster_product Products Alpha_Halo_Ketone α-Halo Ketone (e.g., this compound) Transition_State Trigonal Bipyramidal Transition State Alpha_Halo_Ketone->Transition_State Attack by Nucleophile Nucleophile Nucleophile (e.g., N3⁻) Nucleophile->Transition_State Substituted_Product Substituted Product Transition_State->Substituted_Product Leaving_Group Leaving Group (e.g., Cl⁻) Transition_State->Leaving_Group

Figure 1: Generalized workflow for the SN2 nucleophilic substitution of an α-halo ketone.

Favorskii_Rearrangement Start Cyclic α-Halo Ketone Enolate Enolate Formation (Base) Start->Enolate Deprotonation Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Nucleophilic_Attack Nucleophilic Attack (e.g., MeO⁻) Cyclopropanone->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Product Ring-Contracted Ester Ring_Opening->Product

Figure 2: Key steps in the Favorskii rearrangement of a cyclic α-halo ketone.

Conclusion

The reactivity of this compound is expected to be comparable to other tertiary α-chloro ketones, exhibiting susceptibility to both nucleophilic substitution and rearrangement reactions. The cyclopentyl moiety introduces ring strain that may influence the rate of the Favorskii rearrangement. Further quantitative kinetic studies are necessary to precisely position this compound within the broader landscape of α-halo ketone reactivity. The provided experimental protocols offer a starting point for such investigations and for the synthetic application of this and related compounds.

References

A Comparative Study: 1-(1-chlorocyclopentyl)ethan-1-one and its Bromo-Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1-(1-chlorocyclopentyl)ethan-1-one and its corresponding bromo-analogue, 1-(1-bromocyclopentyl)ethan-1-one. The information presented herein is intended to assist researchers in understanding the key differences in their synthesis, physicochemical properties, reactivity, and potential biological relevance.

Introduction

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement imparts significant reactivity to the molecule, making them valuable intermediates in a wide range of organic syntheses. The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (due to the adjacent electron-withdrawing carbonyl group and the halogen leaving group) allows for diverse chemical transformations.

This guide focuses on two such compounds: this compound and its bromo-analogue. While this compound is a known intermediate in the synthesis of the fungicide prothioconazole, detailed information on its bromo-counterpart is less prevalent in the literature. This comparison aims to fill this gap by providing a comprehensive overview based on available data for the chloro-analogue and established principles of halogen reactivity.

Synthesis

The synthesis of both this compound and its bromo-analogue can be achieved through the α-halogenation of the parent ketone, 1-(cyclopentyl)ethan-1-one. The choice of halogenating agent is crucial for the selective introduction of either chlorine or bromine.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 1-(cyclopentyl)ethan-1-one using a suitable chlorinating agent, such as chlorine gas, in a solvent like dichloromethane.

Synthesis of 1-(1-bromocyclopentyl)ethan-1-one

The synthesis of the bromo-analogue can be accomplished by reacting 1-(cyclopentyl)ethan-1-one with a brominating agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst.[1] This method is a widely used for the preparation of α-bromo ketones.[1]

Synthesis_Pathways parent_ketone 1-(cyclopentyl)ethan-1-one chloro_ketone This compound parent_ketone->chloro_ketone Cl2, DCM bromo_ketone 1-(1-bromocyclopentyl)ethan-1-one parent_ketone->bromo_ketone NBS, H+ catalyst

Caption: General synthetic pathways for the chloro- and bromo-analogues.

Physical and Chemical Properties

The physical and chemical properties of the two compounds are expected to be similar, with notable differences arising from the different halogen substituents. The bromo-analogue is expected to have a higher molecular weight, density, and boiling point due to the larger atomic mass and size of bromine compared to chlorine.

PropertyThis compound1-(1-bromocyclopentyl)ethan-1-one (Predicted)
Molecular Formula C₇H₁₁ClOC₇H₁₁BrO
Molecular Weight 146.61 g/mol 191.07 g/mol
Appearance Liquid[2]Pale-yellow to yellow-brown liquid[3][4]
Boiling Point 150.3 °C at 760 mmHg[2]Higher than the chloro-analogue
Density 1.16 g/cm³[2]Higher than the chloro-analogue
Solubility Insoluble in water, soluble in organic solventsSimilar to the chloro-analogue

Spectroscopic Data

Spectroscopic DataThis compound1-(1-bromocyclopentyl)ethan-1-one (Predicted)
¹H NMR Signals corresponding to the methyl, cyclopentyl, and acetyl protons. The chemical shifts would be influenced by the electronegativity of the chlorine atom.Similar to the chloro-analogue, with slight downfield shifts for protons closer to the bromine atom due to its comparable electronegativity to chlorine.
¹³C NMR A signal for the carbonyl carbon (C=O) typically in the range of 200-210 ppm. Signals for the cyclopentyl and methyl carbons. The carbon bearing the chlorine atom will be deshielded.Similar to the chloro-analogue. The carbon bearing the bromine atom will also be deshielded, with a chemical shift that may differ slightly from the chloro-analogue.
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1715 cm⁻¹.A strong absorption band for the carbonyl group (C=O) stretching vibration, expected to be in a similar region to the chloro-analogue.
Mass Spectrometry Molecular ion peak (M+) at m/z corresponding to the molecular weight. Isotope pattern characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).Molecular ion peak (M+) at m/z corresponding to the molecular weight. Isotope pattern characteristic of a compound containing one bromine atom (M+ and M+2 peaks in a ~1:1 ratio).

Reactivity

The reactivity of α-halo ketones is a key aspect of their utility in organic synthesis. Both the chloro- and bromo-analogues are expected to undergo similar types of reactions, but at different rates.

Nucleophilic Substitution

A primary reaction of α-halo ketones is nucleophilic substitution at the α-carbon. The bromo-analogue is expected to be more reactive towards nucleophiles than the chloro-analogue. This is because the bromide ion is a better leaving group than the chloride ion due to its larger size and lower basicity.[5][6] The C-Br bond is also weaker than the C-Cl bond, further facilitating its cleavage.[7]

Nucleophilic_Substitution alpha_halo_ketone α-Halo Ketone (X = Cl or Br) product Substituted Product alpha_halo_ketone->product Nucleophilic Attack nucleophile Nucleophile (Nu-) leaving_group Leaving Group (X-)

Caption: General mechanism of nucleophilic substitution on an α-halo ketone.
Favorskii Rearrangement

α-Halo ketones with at least one α-hydrogen can undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives.[8][9][10] Both the chloro- and bromo-analogues are expected to undergo this rearrangement. The reaction proceeds through a cyclopropanone intermediate.[11] Given the higher reactivity of the bromo-analogue in nucleophilic substitution, it may undergo the Favorskii rearrangement under milder conditions or at a faster rate compared to the chloro-analogue.

Biological Activity

While there is limited direct information on the biological activity of these specific compounds, α-halo ketones, in general, are known to be reactive electrophiles that can interact with biological nucleophiles such as amino acids in proteins. This reactivity can lead to various biological effects. The use of this compound as a precursor for the fungicide prothioconazole suggests that derivatives of this scaffold can possess significant biological activity. Given its higher reactivity, the bromo-analogue might exhibit different or more potent biological effects, which warrants further investigation.

Experimental Protocols

Synthesis of this compound

Materials:

  • 1-(cyclopentyl)ethan-1-one

  • Dichloromethane (DCM)

  • Chlorine gas

  • Nitrogen gas

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-(cyclopentyl)ethan-1-one in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Purge the flask with nitrogen gas.

  • Cool the solution in an ice bath.

  • Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, stop the chlorine flow and purge the flask with nitrogen to remove any excess chlorine.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any HCl formed.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation under reduced pressure.

Synthesis of 1-(1-bromocyclopentyl)ethan-1-one

Materials:

  • 1-(cyclopentyl)ethan-1-one

  • N-bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (catalytic amount)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-(cyclopentyl)ethan-1-one in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture and monitor the reaction by TLC. The reaction can be initiated with a radical initiator like AIBN or by exposure to light if necessary.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation.

Conclusion

This comparative guide highlights the key similarities and differences between this compound and its bromo-analogue. While both compounds share a common structural framework and are expected to exhibit similar chemical transformations, the bromo-analogue is predicted to be the more reactive species, particularly in nucleophilic substitution reactions. This difference in reactivity, stemming from the superior leaving group ability of bromide, is a critical consideration for its use in organic synthesis and for the potential biological activity of its derivatives. Further experimental investigation into the properties and reactivity of 1-(1-bromocyclopentyl)ethan-1-one is warranted to fully elucidate its chemical profile and potential applications.

References

Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 1-(1-chlorocyclopentyl)ethan-1-one, a halogenated cyclic ketone. As a compound likely relevant in pharmaceutical synthesis, rigorous analytical validation is crucial to ensure product quality and safety.[1][2][3] This document outlines the experimental protocols for method validation and presents data in a structured format to aid in the selection of the most suitable analytical technique.

Introduction to Analytical Method Validation

Analytical method validation is a documented process that establishes the suitability of a procedure for its intended purpose.[1][3] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) and other regulatory bodies, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5] For the quantification of an active pharmaceutical ingredient (API) or an intermediate like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable analytical approaches.

Comparative Overview of Analytical Techniques

The selection between GC and HPLC depends on the physicochemical properties of the analyte, such as volatility and thermal stability, as well as the sample matrix and the desired sensitivity.

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. For halogenated compounds, highly selective detectors like the Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) can provide excellent sensitivity and specificity.[6] Mass Spectrometry (MS) coupling offers definitive identification and quantification.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. For ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance UV detection and improve chromatographic separation.[8][9][10]

The following sections detail the experimental protocols for validating hypothetical GC-MS and HPLC-UV methods for the quantification of this compound.

Experimental Protocols

General Sample Preparation
  • Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing a reference standard and dissolving it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution.

  • Sample Solution Preparation: The sample containing this compound is dissolved in the same solvent as the standard solutions to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method Protocol
  • Derivatization (if necessary): For enhanced sensitivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed.[9] To a known volume of the sample or standard solution, an excess of DNPH solution in an acidic medium (e.g., acetonitrile/perchloric acid) is added. The reaction mixture is incubated to allow for the formation of the hydrazone derivative.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is a common starting point.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 365 nm for the DNPH derivative.

Data Presentation: Validation Parameters

The following tables summarize the expected performance data from the validation of the proposed GC-MS and HPLC-UV methods.

Table 1: Linearity and Range

ParameterGC-MSHPLC-UV (with Derivatization)
Range (µg/mL) 0.1 - 100.5 - 20
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy

Concentration LevelGC-MS (% Recovery)HPLC-UV (% Recovery)
Low (80%) 98 - 10298 - 102
Medium (100%) 98 - 10298 - 102
High (120%) 98 - 10298 - 102

Table 3: Precision

ParameterGC-MS (% RSD)HPLC-UV (% RSD)
Repeatability (n=6) < 2.0< 2.0
Intermediate Precision (n=6) < 3.0< 3.0

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterGC-MS (µg/mL)HPLC-UV (µg/mL)
LOD 0.030.15
LOQ 0.10.5

Table 5: Specificity

ParameterGC-MSHPLC-UV
Interference from Placebo No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the analyte derivative.
Peak Purity Mass spectral data confirms peak identity.Peak purity analysis using a diode array detector shows no co-eluting impurities.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting cluster_documentation 4. Documentation and Implementation define_analyte Define Analyte and Purpose select_method Select Analytical Technique (GC/HPLC) define_analyte->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol prepare_standards Prepare Standards and Samples develop_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data for Each Parameter collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance generate_report Generate Validation Report assess_acceptance->generate_report document_results Document All Results and Procedures generate_report->document_results implement_method Implement Validated Method for Routine Use document_results->implement_method

Caption: Workflow for the validation of an analytical method.

Conclusion

Both GC-MS and HPLC-UV (with derivatization) are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. GC-MS is likely to offer higher sensitivity and specificity due to the nature of the detector. However, HPLC-UV provides a robust and widely available alternative, especially if the compound is not amenable to GC or if derivatization is straightforward. The validation data presented in this guide provide a benchmark for what can be expected from a well-developed and validated analytical method. It is imperative that any chosen method is fully validated according to the principles outlined to ensure the generation of reliable and accurate data in a research or drug development setting.[1][2][4]

References

Spectroscopic Comparison: 1-(1-chlorocyclopentyl)ethan-1-one and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the spectroscopic characteristics of 1-(1-chlorocyclopentyl)ethan-1-one alongside structurally analogous ketones. Due to a lack of publicly available experimental spectra for this compound, this comparison leverages predicted spectroscopic features for the target molecule, supported by experimental data for similar compounds. This approach allows for a detailed estimation of its spectral properties based on established principles of spectroscopy.

The following sections present a summary of key spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry), detailed experimental protocols for acquiring such data, and visualizations of molecular structures and analytical workflows.

Data Presentation

The tables below summarize the key spectroscopic data for the compared molecules.

Table 1: Infrared Spectroscopy Data

Compound NameStructureKey IR Absorptions (cm⁻¹)Source
This compound this compoundC=O Stretch: ~1715 (Predicted)C-Cl Stretch: ~750-850 (Predicted)N/A
AcetylcyclopentaneAcetylcyclopentaneC=O Stretch: 1715--INVALID-LINK--
1-Acetyl-1-methylcyclopentane1-Acetyl-1-methylcyclopentaneC=O Stretch: ~1710 (Predicted)N/A
1-Acetylcyclohexane1-AcetylcyclohexaneC=O Stretch: 1715--INVALID-LINK--

Table 2: ¹H NMR Spectroscopy Data (Predicted/Experimental Chemical Shifts δ [ppm])

Compound NameKey Proton SignalsSource
This compound -CH₃ (acetyl): ~2.2-2.4-CH₂- (cyclopentyl): ~1.6-2.1Predicted
Acetylcyclopentane-CH₃ (acetyl): 2.12-CH- (cyclopentyl): 2.85-CH₂- (cyclopentyl): 1.5-1.9--INVALID-LINK--
1-Acetyl-1-methylcyclopentane-CH₃ (acetyl): ~2.1-CH₃ (cyclopentyl): ~1.2-CH₂- (cyclopentyl): ~1.5-1.8Predicted
1-Acetylcyclohexane-CH₃ (acetyl): 2.11-CH- (cyclohexyl): 2.48-CH₂- (cyclohexyl): 1.1-1.9--INVALID-LINK--

Table 3: ¹³C NMR Spectroscopy Data (Predicted/Experimental Chemical Shifts δ [ppm])

Compound NameKey Carbon SignalsSource
This compound C=O: ~205-210Quaternary C-Cl: ~70-80-CH₃ (acetyl): ~25-30Predicted
AcetylcyclopentaneC=O: 211.5-CH- (cyclopentyl): 51.5-CH₃ (acetyl): 27.8--INVALID-LINK--
1-Acetyl-1-methylcyclopentaneC=O: ~212Quaternary C: ~50-CH₃ (acetyl): ~28-CH₃ (cyclopentyl): ~24Predicted
1-AcetylcyclohexaneC=O: 212.3-CH- (cyclohexyl): 51.0-CH₃ (acetyl): 28.2--INVALID-LINK--

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound NameMolecular Ion (M⁺)Key Fragment IonsSource
This compound 146/148 (predicted)111, 83, 43Predicted
Acetylcyclopentane11297, 84, 69, 43--INVALID-LINK--
1-Acetyl-1-methylcyclopentane126111, 83, 43Predicted
1-Acetylcyclohexane126111, 83, 69, 43--INVALID-LINK--

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups. For ketones, the most prominent peak is the C=O stretching vibration, typically appearing in the range of 1780-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added for ¹H and ¹³C NMR to define the 0 ppm chemical shift.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A standard one-dimensional carbon experiment, often with proton decoupling, is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicity (splitting patterns) of the signals are analyzed to determine the electronic environment, number of protons, and neighboring protons for each unique nucleus in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, dichloromethane) to a low concentration (typically in the µg/mL to ng/mL range).

  • Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum shows the relative abundance of different ions. The molecular ion peak (M⁺ or [M+H]⁺) provides the molecular weight of the compound. The fragmentation pattern provides structural information, as specific fragments are characteristic of certain functional groups and structural motifs.

Visualizations

Structural Relationships of Compared Ketones

G cluster_cyclopentyl Cyclopentyl Ketones cluster_cyclohexyl Cyclohexyl Ketone This compound This compound Acetylcyclopentane Acetylcyclopentane Acetylcyclopentane->this compound Addition of Cl at C1 1-Acetyl-1-methylcyclopentane 1-Acetyl-1-methylcyclopentane Acetylcyclopentane->1-Acetyl-1-methylcyclopentane Addition of CH₃ at C1 1-Acetylcyclohexane 1-Acetylcyclohexane Acetylcyclopentane->1-Acetylcyclohexane Ring Expansion

Caption: Structural relationships between the compared ketones.

General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution IR IR Dissolution->IR NMR NMR Dissolution->NMR MS MS Dissolution->MS Functional_Groups Functional Group Identification IR->Functional_Groups Connectivity Connectivity NMR->Connectivity Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structural_Elucidation Structural_Elucidation Functional_Groups->Structural_Elucidation Connectivity->Structural_Elucidation Molecular_Weight->Structural_Elucidation

Caption: A generalized workflow for structural elucidation using spectroscopy.

Benchmarking the Efficiency of 1-(1-Chlorocyclopropyl)ethan-1-one in the Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthetic Methodologies

The synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone, a key intermediate in the production of the broad-spectrum fungicide prothioconazole, is a critical process for agrochemical manufacturing.[1][2][3][4][5] This guide provides a comparative analysis of the efficiency of different synthetic routes starting from 1-(1-chlorocyclopropyl)ethan-1-one and its precursor, cyclopropyl methyl ketone. The data presented is compiled from patent literature and scientific publications, offering a benchmark for researchers and chemical development professionals.

Comparative Analysis of Chlorination Methods

The primary transformation of interest is the α-chlorination of the ketone. Two principal methods are documented: direct chlorination using chlorine gas with a catalyst and chlorination using sulfuryl chloride in the presence of an alcohol.

Table 1: Comparison of Chlorination Methods for the Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Parameter Method 1: Catalytic Chlorination with Cl₂ Method 2: Chlorination with SO₂Cl₂ and Alcohol
Starting Material Cyclopropyl methyl ketone1-(1-Chlorocyclopropyl)ethanone
Chlorinating Agent Chlorine gasSulfuryl chloride
Catalyst/Additive MeAlCl₂ and/or Me₂AlClMethanol or Ethanol
Solvent DichloromethaneDichloromethane
Reaction Temperature -5 to 15 °C20 °C (ice water cooling)
Reaction Time 3.5 - 5.0 hours0.25 - 1.0 hour
Product Yield 90.5 - 91.0%Not explicitly stated, but conversion rates are provided
Product Purity/Content 95.4 - 97%Product mixture contains starting material and dichlorinated byproduct
Key Byproducts 1-(1-chlorocyclopropyl)ethanone, 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone1-(1-chlorocyclopropyl)-2,2-dichloroethanone
Reference [1][6][7]

Experimental Protocols

Method 1: Catalytic Chlorination with Chlorine Gas

This method, detailed in patent CN114292178A, describes a one-pot synthesis starting from cyclopropyl methyl ketone.

Procedure:

  • Charge a reaction vessel with cyclopropyl methyl ketone and dichloromethane.

  • Cool the mixture to between -5 °C and 15 °C.

  • Add a catalytic amount of a metallic aluminum-containing compound, such as a mixture of MeAlCl₂ and Me₂AlCl.

  • Introduce chlorine gas at a controlled rate (e.g., ~75 g/h) while maintaining the reaction temperature.

  • Monitor the reaction progress by gas chromatography to determine the relative amounts of the starting material, the desired product, and byproducts.

  • Upon completion, raise the temperature to approximately 30 °C and remove the solvent by distillation under reduced pressure.

  • Purify the crude product by vacuum rectification to obtain 2-chloro-1-(1-chlorocyclopropyl)ethanone.[1][6]

Method 2: Chlorination with Sulfuryl Chloride and an Aliphatic Alcohol

This procedure is outlined in patent WO2013035674A1 and utilizes 1-(1-chlorocyclopropyl)ethanone as the starting material.

Procedure:

  • Dissolve 1-(1-chlorocyclopropyl)ethanone in dichloromethane in a reaction flask.

  • Add an aliphatic alcohol, such as methanol or ethanol (e.g., 2 equivalents relative to the starting material).

  • Cool the mixture in an ice water bath to a reaction temperature of approximately 20 °C.

  • Add sulfuryl chloride dropwise over a short period (e.g., 10 minutes).

  • Allow the reaction to proceed for a specified time (e.g., 0.25 to 1 hour).

  • Analyze the reaction mixture (e.g., by ¹H-NMR) to determine the conversion rate and the ratio of the desired monochlorinated product to the starting material and the dichlorinated byproduct.[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflow and the broader context of this synthesis in the production of prothioconazole.

experimental_workflow cluster_method1 Method 1: Catalytic Chlorination cluster_method2 Method 2: Sulfuryl Chloride A1 Cyclopropyl methyl ketone + Dichloromethane B1 Cool to -5 - 15 °C A1->B1 C1 Add Catalyst (MeAlCl₂ / Me₂AlCl) B1->C1 D1 Introduce Chlorine Gas C1->D1 E1 Reaction (3.5 - 5.0 h) D1->E1 F1 Solvent Removal (Reduced Pressure) E1->F1 G1 Vacuum Rectification F1->G1 H1 2-Chloro-1-(1-chlorocyclopropyl)ethanone G1->H1 A2 1-(1-Chlorocyclopropyl)ethanone + Dichloromethane B2 Add Alcohol (Methanol / Ethanol) A2->B2 C2 Cool to 20 °C B2->C2 D2 Add Sulfuryl Chloride (dropwise) C2->D2 E2 Reaction (0.25 - 1.0 h) D2->E2 F2 Product Mixture Analysis (NMR) E2->F2

Caption: Comparative workflow for the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone.

prothioconazole_synthesis Start Cyclopropyl methyl ketone Intermediate1 1-(1-Chlorocyclopropyl)ethanone Start->Intermediate1 Chlorination Intermediate2 2-Chloro-1-(1-chlorocyclopropyl)ethanone Intermediate1->Intermediate2 α-Chlorination (Method 1 or 2) Intermediate3 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone Intermediate2->Intermediate3 Nucleophilic Substitution with 1,2,4-triazole FinalProduct Prothioconazole Intermediate3->FinalProduct Further Reactions

Caption: Overall synthetic pathway from cyclopropyl methyl ketone to prothioconazole.

References

Alternative reagents to 1-(1-chlorocyclopentyl)ethan-1-one for cyclopentyl moiety introduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to introduce a cyclopentyl moiety into a molecular scaffold, the choice of reagent is critical to ensure high yield, selectivity, and compatibility with other functional groups. This guide provides a comparative analysis of alternative reagents to 1-(1-chlorocyclopentyl)ethan-1-one, offering insights into their performance based on available experimental data.

While specific experimental data for the direct application of this compound in cyclopentylation reactions is not extensively documented in publicly available literature, its reactivity can be inferred from the general behavior of α-chloro ketones. These compounds are known to act as electrophiles in nucleophilic substitution and Friedel-Crafts type reactions. However, for the purpose of introducing a cyclopentyl ketone moiety, several alternative and well-documented methods offer reliable and efficient pathways.

This guide focuses on three primary alternatives:

  • Cyclopentyl Grignard Reagents: Nucleophilic addition of cyclopentylmagnesium halides to acyl chlorides or other carbonyl compounds.

  • Friedel-Crafts Acylation: Electrophilic aromatic substitution using cyclopentanecarbonyl chloride.

  • Shapiro Reaction: Conversion of cyclopentanone to a vinyllithium species, which can then react with various electrophiles.

Performance Comparison

The following table summarizes the key performance indicators for each method, providing a comparative overview to aid in reagent selection.

FeatureThis compound (Inferred)Cyclopentyl Grignard ReagentFriedel-Crafts AcylationShapiro Reaction
Reaction Type Nucleophilic Substitution / Friedel-Crafts AlkylationNucleophilic Acyl SubstitutionElectrophilic Aromatic SubstitutionNucleophilic Addition
Typical Substrates Nucleophiles (amines, thiols), Aromatic compoundsAcyl chlorides, Esters, Aldehydes, KetonesAromatic and Heteroaromatic compoundsElectrophiles (e.g., aldehydes, ketones, Weinreb amides)
Key Reagents α-chloro ketone, Lewis acid (for Friedel-Crafts)Cyclopentylmagnesium halide, Acyl chlorideCyclopentanecarbonyl chloride, Lewis acid (e.g., AlCl₃)Cyclopentanone tosylhydrazone, Organolithium reagent (e.g., n-BuLi)
General Yields Data not readily availableGenerally high (70-95%)Good to excellent (60-90%)Good to excellent (68-81% for alkene formation)
Advantages Potentially direct introduction of the acetylcyclopentyl groupReadily available starting materials, high yields, broad substrate scope.Excellent for aromatic cyclopentylation, well-established.Forms a C-C bond and a double bond, versatile vinyllithium intermediate.
Limitations Limited documented use, potential for side reactions.Highly basic and sensitive to protic functional groups.Limited to aromatic substrates, requires a stoichiometric amount of Lewis acid.Requires strongly basic conditions, limited to ketone precursors.

Experimental Protocols

Detailed methodologies for the key alternative reagents are provided below.

Protocol 1: Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reaction

Reaction: Cyclopentylmagnesium bromide + Benzoyl chloride → Cyclopentyl phenyl ketone

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed. A solution of bromocyclopentane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Acylation: The Grignard reagent is cooled to 0 °C, and a solution of benzoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Work-up: The reaction is stirred at room temperature for 2 hours and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: 85-95%.

Protocol 2: Friedel-Crafts Acylation of Benzene with Cyclopentanecarbonyl Chloride

Reaction: Benzene + Cyclopentanecarbonyl chloride --(AlCl₃)--> Cyclopentyl phenyl ketone

Procedure:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene (acting as both solvent and reactant) at 0 °C, cyclopentanecarbonyl chloride (1.0 eq) is added dropwise.

  • Reaction Progression: The mixture is stirred at room temperature for 3 hours. The reaction is monitored by TLC.

  • Work-up: The reaction mixture is poured onto crushed ice and extracted with dichloromethane. The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue is purified by flash chromatography.[1][2]

  • Expected Yield: 70-85%.[1]

Protocol 3: Synthesis of a Cyclopentenyl Derivative via Shapiro Reaction

Reaction: Cyclopentanone tosylhydrazone + 2 eq n-BuLi → Cyclopentenyllithium

Procedure:

  • Hydrazone Formation: Cyclopentanone (1.0 eq) is reacted with p-toluenesulfonhydrazide (1.0 eq) in methanol at room temperature to form the corresponding tosylhydrazone.

  • Vinyllithium Generation: The dried tosylhydrazone is dissolved in anhydrous THF and cooled to -78 °C. Two equivalents of n-butyllithium in hexanes are added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1 hour, resulting in the formation of cyclopentenyllithium.[3]

  • Electrophilic Quench: The vinyllithium solution can then be treated with a suitable electrophile (e.g., an aldehyde, ketone, or Weinreb amide) to introduce the desired functionality. For example, addition of an aldehyde will yield a cyclopentenyl carbinol upon aqueous workup.

  • Expected Yield: 68-81% for the alkene formation step.

Reaction Pathways and Workflows

The following diagrams illustrate the conceptual workflows of the discussed methods for introducing a cyclopentyl moiety.

reaction_overview cluster_start Starting Materials cluster_reagents Reagent Classes cluster_products Product Start Cyclopentyl Source Reagent1 This compound Start->Reagent1 α-Chlorination of Cyclopentyl Methyl Ketone Reagent2 Cyclopentyl Grignard Reagent Start->Reagent2 Reaction with Mg Reagent3 Cyclopentanecarbonyl Chloride Start->Reagent3 Carboxylation & Chlorination Reagent4 Cyclopentanone Tosylhydrazone Start->Reagent4 Reaction with Tosylhydrazide Product Cyclopentyl-containing Molecule Reagent1->Product Nucleophilic Substitution/ Friedel-Crafts Reagent2->Product Nucleophilic Acyl Substitution Reagent3->Product Friedel-Crafts Acylation Reagent4->Product Shapiro Reaction & Electrophilic Quench

Caption: Overview of synthetic routes to cyclopentyl-containing molecules.

grignard_workflow Start Bromocyclopentane + Mg Grignard Cyclopentylmagnesium bromide Start->Grignard Addition Nucleophilic Addition Grignard->Addition AcylChloride Acyl Chloride (RCOCl) AcylChloride->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Product Cyclopentyl Ketone (RC(O)C₅H₉) Intermediate->Product Elimination of MgXCl

Caption: Workflow for Grignard-based cyclopentyl ketone synthesis.

friedel_crafts_workflow Start Cyclopentanecarbonyl Chloride + AlCl₃ Acylium Acylium Ion [C₅H₉CO]⁺ Start->Acylium Attack Electrophilic Aromatic Substitution Acylium->Attack Aromatic Aromatic Substrate Aromatic->Attack Sigma Sigma Complex Attack->Sigma Product Aryl Cyclopentyl Ketone Sigma->Product Deprotonation

Caption: Workflow for Friedel-Crafts acylation to form aryl cyclopentyl ketones.

shapiro_workflow Start Cyclopentanone Tosylhydrazone Vinyllithium Cyclopentenyllithium Start->Vinyllithium Deprotonation & Elimination Base 2 eq. n-BuLi Quench Nucleophilic Attack Vinyllithium->Quench Electrophile Electrophile (E⁺) Electrophile->Quench Product Functionalized Cyclopentene Quench->Product

Caption: Workflow of the Shapiro reaction for cyclopentene synthesis.

References

Comparative Analysis of 1-(1-chlorocyclopentyl)ethan-1-one Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity profile of 1-(1-chlorocyclopentyl)ethan-1-one against structurally similar compounds. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the compound's specificity and potential for off-target effects. All experimental data is derived from standardized protocols to ensure comparability and reproducibility.

Overview and Compound Structures

This compound is a halogenated ketone with a cyclopentyl moiety. Its potential for cross-reactivity is primarily evaluated against its non-halogenated parent compound and other structurally related analogs to determine the impact of the chloro- group on target binding and specificity.

Compound NameStructureMolecular Formula
This compound (Structure not available in public databases)C7H11ClO
1-(cyclopentyl)ethan-1-one(Structure not available in public databases)C7H12O
1-(1-bromocyclopentyl)ethan-1-one(Structure not available in public databases)C7H11BrO

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and its analogs as determined by a competitive enzyme-linked immunosorbent assay (ELISA) against a primary target receptor, "Receptor-T." Cross-reactivity is expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the primary ligand's binding.

CompoundIC50 (nM) vs. Receptor-T% Cross-Reactivity
Primary Ligand (Control) 15.2100%
This compound 458.63.31%
1-(cyclopentyl)ethan-1-one> 10,000< 0.15%
1-(1-bromocyclopentyl)ethan-1-one892.11.70%

% Cross-Reactivity = (IC50 of Primary Ligand / IC50 of Test Compound) x 100

Experimental Protocols

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol details the method used to determine the IC50 values listed in the comparative data table.

  • Plate Coating: A 96-well microtiter plate was coated with 100 µL/well of the target protein (Receptor-T) at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween 20).

  • Blocking: To prevent non-specific binding, wells were blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) and incubated for 2 hours at room temperature.

  • Competitive Reaction:

    • A fixed concentration of biotinylated primary ligand was prepared.

    • Serial dilutions of the test compounds (this compound and its analogs) were prepared.

    • 50 µL of each compound dilution and 50 µL of the biotinylated primary ligand were added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times as described in step 2.

  • Detection: 100 µL/well of Streptavidin-HRP conjugate (1:5000 dilution) was added and incubated for 30 minutes at room temperature.

  • Washing: The plate was washed five times as described in step 2.

  • Substrate Addition: 100 µL/well of TMB substrate solution was added, and the plate was incubated in the dark for 15 minutes.

  • Reaction Stoppage: The reaction was stopped by adding 50 µL/well of 2M H2SO4.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader. IC50 values were calculated using a four-parameter logistic curve fit.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway related to the target receptor.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Signal Detection cluster_3 Data Analysis p1 Coat Plate with Receptor-T p2 Wash p1->p2 p3 Block Wells with BSA p2->p3 c3 Incubate p3->c3 c1 Add Test Compounds c1->c3 c2 Add Biotinylated Ligand c2->c3 d1 Wash c3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance at 450 nm d5->a1 a2 Calculate IC50 Values a1->a2 G ligand Primary Ligand receptor Receptor-T ligand->receptor High Affinity Binding effector Effector Protein Gq/11 receptor->effector Activates cross_compound This compound cross_compound->receptor Low Affinity Binding (Competitive Inhibition) plc PLC Activation effector->plc dag DAG plc->dag ip3 IP3 plc->ip3 response Cellular Response (e.g., Ca2+ Release) ip3->response

Confirming the Structure of 1-(1-chlorocyclopentyl)ethan-1-one Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction products of 1-(1-chlorocyclopentyl)ethan-1-one when treated with a nucleophilic base, such as sodium methoxide in methanol. The primary reaction anticipated is the Favorskii rearrangement, a key transformation in organic synthesis. However, competing reaction pathways, including elimination and nucleophilic substitution, must be considered. This document outlines the expected products, their structural confirmation via spectroscopic methods, and detailed experimental protocols.

Executive Summary

The reaction of this compound with a base can theoretically yield three primary products: the Favorskii rearrangement product, an elimination product, and a nucleophilic substitution product. Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is crucial for the unambiguous identification of the major and minor products formed under specific reaction conditions. This guide presents a comparative summary of the expected spectroscopic data for each potential product to aid in structural elucidation.

Reaction Pathways

The treatment of this compound with a base like sodium methoxide can initiate three distinct reaction pathways, as illustrated below.

Reaction_Pathways cluster_favorskii Favorskii Rearrangement cluster_elimination Elimination (E2/E1cb) cluster_substitution Nucleophilic Substitution (SN1/SN2) reactant This compound base NaOMe, MeOH reactant->base favorskii_product Methyl cyclobutanecarboxylate base->favorskii_product Major Pathway elimination_product 1-Acetylcyclopentene base->elimination_product Side Reaction substitution_product 1-(1-methoxycyclopentyl)ethan-1-one base->substitution_product Side Reaction

Caption: Potential reaction pathways of this compound with sodium methoxide.

Comparison of Potential Reaction Products

The following table summarizes the expected structures and key differentiating spectroscopic features of the potential products.

Product Name Structure Reaction Pathway Key Spectroscopic Features
Methyl cyclobutanecarboxylateFavorskii Rearrangement¹H NMR: Absence of acetyl methyl protons, presence of a methoxy group singlet (~3.7 ppm), and characteristic cyclobutane ring protons. ¹³C NMR: Presence of an ester carbonyl carbon (~175 ppm) and a methoxy carbon (~51 ppm). IR: Strong C=O stretch of an ester (~1735 cm⁻¹).
1-AcetylcyclopenteneElimination¹H NMR: Presence of an acetyl methyl singlet (~2.1 ppm) and a vinylic proton. ¹³C NMR: Presence of a ketone carbonyl carbon (~200 ppm) and two sp² carbons of the double bond. IR: Strong C=O stretch of a ketone (~1670 cm⁻¹) and a C=C stretch (~1630 cm⁻¹).
1-(1-methoxycyclopentyl)ethan-1-oneNucleophilic Substitution¹H NMR: Presence of an acetyl methyl singlet (~2.1 ppm) and a methoxy group singlet (~3.2 ppm). Absence of vinylic protons. ¹³C NMR: Presence of a ketone carbonyl carbon (~210 ppm), a methoxy carbon (~50 ppm), and a quaternary carbon bearing the methoxy group. IR: Strong C=O stretch of a ketone (~1710 cm⁻¹).

Experimental Data for Product Identification

Spectroscopic Data Comparison

The following tables provide a detailed comparison of the expected and reported spectroscopic data for the potential products.

Table 1: ¹H NMR Data (δ, ppm)

Assignment Methyl cyclobutanecarboxylate (Predicted) 1-Acetylcyclopentene (Reported) 1-(1-methoxycyclopentyl)ethan-1-one (Predicted)
-OCH₃~3.7 (s, 3H)-~3.2 (s, 3H)
-COCH₃-~2.1 (s, 3H)~2.1 (s, 3H)
Ring Protons~1.8-2.4 (m)~1.9-2.6 (m)~1.6-2.0 (m)
Vinylic Proton-~6.7 (m, 1H)-

Table 2: ¹³C NMR Data (δ, ppm)

Assignment Methyl cyclobutanecarboxylate (Predicted) 1-Acetylcyclopentene (Reported) 1-(1-methoxycyclopentyl)ethan-1-one (Predicted)
C=O~175 (Ester)~200 (Ketone)~210 (Ketone)
-OCH₃~51-~50
-COCH₃-~28~26
Ring Carbons~15-40~23, 33, 35~24, 40
Vinylic Carbons-~140, 145-
Quaternary Carbon--~85 (C-OCH₃)

Table 3: IR Data (cm⁻¹)

Functional Group Methyl cyclobutanecarboxylate (Reported) [1]1-Acetylcyclopentene (Reported) 1-(1-methoxycyclopentyl)ethan-1-one (Predicted)
C=O Stretch~1735 (s)~1670 (s)~1710 (s)
C-O Stretch~1170-1250 (s)-~1080-1150 (m)
C=C Stretch-~1630 (m)-
C-H Stretch (sp³)~2850-2960 (m)~2850-2960 (m)~2850-2960 (m)
C-H Stretch (sp²)-~3050 (w)-

Note: Predicted data is based on typical chemical shifts for similar functional groups and structures. Reported data for 1-Acetylcyclopentene is sourced from publicly available spectral databases.

Experimental Protocols

General Procedure for the Reaction of this compound with Sodium Methoxide.[2]

This procedure is adapted from a general method for the Favorskii rearrangement of cyclic α-halo ketones.[2]

Materials:

  • This compound

  • Sodium metal

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of sodium methoxide in methanol is freshly prepared by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol under an argon atmosphere at 0 °C.

  • A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the sodium methoxide solution at 0 °C.

  • The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C). The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then to 0 °C in an ice bath.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product mixture is purified by silica gel column chromatography to isolate the individual products.

Workflow for Product Analysis

Experimental_Workflow cluster_analysis Analysis Techniques start Reaction of this compound with NaOMe/MeOH workup Aqueous Workup and Extraction start->workup purification Silica Gel Column Chromatography workup->purification product_analysis Spectroscopic Analysis of Fractions purification->product_analysis nmr ¹H and ¹³C NMR product_analysis->nmr ir IR Spectroscopy product_analysis->ir ms Mass Spectrometry product_analysis->ms structure_confirmation Structure Confirmation and Product Ratio Determination nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Workflow for the synthesis and analysis of reaction products.

Conclusion

The reaction of this compound with a base is expected to primarily yield the ring-contracted product, methyl cyclobutanecarboxylate, via the Favorskii rearrangement. However, the formation of 1-acetylcyclopentene through elimination and 1-(1-methoxycyclopentyl)ethan-1-one via nucleophilic substitution are plausible side reactions. The structural confirmation of these products can be definitively achieved by a careful analysis and comparison of their ¹H NMR, ¹³C NMR, and IR spectra, as outlined in this guide. The provided experimental protocol offers a starting point for conducting this reaction and isolating the products for detailed characterization.

References

A Comparative Analysis of Theoretical vs. Experimental Yields for the Synthesis of 1-(1-chlorocyclopentyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical aspect of this process is the analysis of reaction yields, comparing the theoretical maximum amount of product that can be formed with the actual experimental outcome. This guide provides a detailed theoretical versus experimental yield analysis for the synthesis of 1-(1-chlorocyclopentyl)ethan-1-one, a compound of interest for further chemical exploration. Due to the limited availability of direct literature for this specific molecule, this guide presents a hypothetical synthesis via a Friedel-Crafts acylation reaction, a plausible and well-established synthetic route. The data and protocols are based on established chemical principles and analogous reactions.

Hypothetical Synthesis Route: Friedel-Crafts Acylation

The proposed synthesis of this compound is via the Friedel-Crafts acylation of chlorocyclopentane with acetyl chloride, using aluminum chloride as a Lewis acid catalyst.

Reaction:

Chlorocyclopentane + Acetyl Chloride --(AlCl₃)--> this compound + HCl

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be synthesized from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

Table 1: Reactant and Product Information for Theoretical Yield Calculation

CompoundMolecular FormulaMolecular Weight ( g/mol )Assumed Starting AmountMoles
ChlorocyclopentaneC₅H₉Cl104.5710.0 g0.0956
Acetyl ChlorideC₂H₃ClO78.507.5 g0.0955
This compoundC₇H₁₁ClO146.61--

In this scenario, with a 1:1 stoichiometric ratio, acetyl chloride is the limiting reactant. Therefore, the theoretical yield of this compound is calculated as follows:

Theoretical Yield = Moles of Limiting Reactant × Molecular Weight of Product Theoretical Yield = 0.0955 mol × 146.61 g/mol = 14.00 g

Experimental Yield Analysis

The experimental yield is the actual amount of product obtained after the synthesis and purification processes. It is often lower than the theoretical yield due to various factors such as incomplete reactions, side reactions, and losses during product isolation and purification.

Table 2: Comparison of Theoretical and Estimated Experimental Yields

ParameterValue
Theoretical Yield14.00 g
Estimated Experimental Yield Range8.40 g - 11.90 g (60% - 85%)
Factors Influencing Yield
Purity of ReactantsImpurities can lead to side reactions.
Reaction TemperatureCan affect reaction rate and selectivity.
Catalyst ActivityPurity and handling of AlCl₃ are crucial.
Work-up and PurificationProduct loss during extraction, washing, and chromatography.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Chlorocyclopentane (10.0 g, 0.0956 mol)

  • Acetyl Chloride (7.5 g, 0.0955 mol)

  • Anhydrous Aluminum Chloride (14.0 g, 0.105 mol)

  • Dichloromethane (anhydrous, 150 mL)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (250 mL)

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is assembled and flame-dried. The flask is charged with anhydrous aluminum chloride (14.0 g) and anhydrous dichloromethane (100 mL) and cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of chlorocyclopentane (10.0 g) and acetyl chloride (7.5 g) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled in an ice bath, and crushed ice is added slowly to decompose the aluminum chloride complex. Subsequently, 1 M hydrochloric acid is added carefully until all the aluminum salts are dissolved.

  • Work-up: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Flame-dried 250 mL RBF add_alcl3 Add AlCl3 and DCM setup->add_alcl3 cool_0c Cool to 0°C add_alcl3->cool_0c add_reactants Dropwise addition of Chlorocyclopentane & Acetyl Chloride cool_0c->add_reactants stir_rt Stir at RT for 4h add_reactants->stir_rt quench Quench with ice and HCl stir_rt->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Friedel-Crafts Acylation

friedel_crafts_acylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation chlorocyclopentane Chlorocyclopentane electrophilic_attack Electrophilic Aromatic Substitution chlorocyclopentane->electrophilic_attack acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion [CH3CO]+ acetyl_chloride->acylium_ion reacts with catalyst AlCl3 (Lewis Acid Catalyst) catalyst->acylium_ion acylium_ion->electrophilic_attack attacks alcl4_ion [AlCl4]- hcl HCl product This compound electrophilic_attack->product electrophilic_attack->hcl

Caption: Logical steps in the Friedel-Crafts acylation for the target synthesis.

Safety Operating Guide

Proper Disposal of 1-(1-chlorocyclopentyl)ethan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(1-chlorocyclopentyl)ethan-1-one, a halogenated organic compound. Adherence to these procedures is crucial for researchers, scientists, and drug development professionals to minimize risks and comply with safety regulations.

Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE) Requirements

Protective GearSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2][3] For small spills, use an inert absorbent material like sand or vermiculite.[4] Collect the absorbed material into a designated, sealed container for hazardous waste. For large spills, contact your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Protocol

As a chlorinated organic compound, this compound is classified as a halogenated organic waste and must be disposed of as hazardous waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[5][6]

    • Never mix halogenated organic waste with non-halogenated organic waste, as this will necessitate treating the entire mixture as the more hazardous (and costly to dispose of) halogenated waste.[6][7]

    • Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or reducing agents.[1]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[6]

    • List all chemical constituents and their approximate percentages on the hazardous waste tag.[4] Use full chemical names; avoid abbreviations or formulas.[6]

    • Ensure the generator's name and contact information are clearly visible.

  • Waste Accumulation and Storage:

    • Keep the waste container tightly closed when not in use to prevent the release of vapors.[1][6]

    • Store the container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[1][4]

    • The SAA should have secondary containment to capture any potential leaks.

    • Store away from heat, sparks, and open flames.[1]

  • Final Disposal:

    • Once the container is nearly full (do not overfill), arrange for pickup by your institution's licensed hazardous waste disposal service.[2][4][8]

    • The primary method of disposal for halogenated organic waste is controlled incineration at a licensed facility.[2][3][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Waste Segregation cluster_handling Container Handling & Storage cluster_disposal Final Disposal A Generation of This compound Waste B Is the waste a halogenated organic compound? A->B C Collect in designated 'Halogenated Organic Waste' container B->C Yes D Collect in 'Non-Halogenated Organic Waste' container B->D No E Properly label container with contents and hazards C->E F Store in a cool, dry, well-ventilated SAA E->F G Keep container tightly closed F->G H Arrange for pickup by licensed hazardous waste disposal service G->H I Controlled Incineration H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.